3,3-dimethylcyclobutene
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylcyclobutene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6(2)4-3-5-6/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUNIANKFULIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338387 | |
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16327-38-1 | |
| Record name | Cyclobutene, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on the Core Properties of 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3,3-dimethylcyclobutene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this strained carbocycle in their work.
Core Physicochemical Properties
This compound is a cyclic alkene with the molecular formula C₆H₁₀.[1][2][3] Its structure consists of a four-membered ring containing a double bond and a gem-dimethyl group. This strained ring system is a key determinant of its reactivity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀ | [1][3] |
| Molar Mass | 82.14 g/mol | [1][3] |
| CAS Number | 16327-38-1 | [1][3][4] |
| Predicted Boiling Point | 55.6 ± 7.0 °C | [1][2] |
| Predicted Density | 0.799 ± 0.06 g/cm³ | [1][2] |
Synthesis of this compound
The primary synthetic route to this compound is through the dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane (B1285389).[1][5]
Experimental Protocol: Dehydrohalogenation of 3-Bromo-1,1-dimethylcyclobutane
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Diethyl ether
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-bromo-1,1-dimethylcyclobutane in anhydrous DMSO or THF.
-
Add potassium tert-butoxide (1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 50-70 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.
Note: The specific reaction conditions (temperature, time, and solvent) would need to be optimized for this particular substrate.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following represents predicted data and information for a closely related isomer, which should be used with caution and for reference purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental 1H or 13C NMR spectra for this compound were found in the searched literature. The data for the isomer, 3,3-dimethyl-1-butene, is provided for informational purposes only and should not be used for the identification of this compound.[7]
Infrared (IR) Spectroscopy: Specific IR data for this compound is not detailed in the available search results. General characteristic peaks would include C-H stretches for the alkyl and alkenyl groups, and a C=C stretch for the double bond.
Reactivity: Thermal Isomerization
A key aspect of the reactivity of this compound is its thermal isomerization to form 2,3-dimethyl-1,3-butadiene. This is a unimolecular, first-order reaction that occurs in the gas phase.[8]
Kinetics of Thermal Isomerization
The thermal isomerization of this compound has been studied in the gas phase over a temperature range of 150–200°C. The reaction is a homogeneous, first-order process. The rate constant for this isomerization is described by the Arrhenius equation:[8]
k = 10¹³⁹³ exp(-36,090 / RT) s⁻¹[8]
where:
-
k is the rate constant
-
R is the gas constant
-
T is the absolute temperature in Kelvin
Experimental Protocol: Gas-Phase Thermal Isomerization
A general experimental setup for studying gas-phase unimolecular isomerizations involves a static vacuum system connected to a reaction vessel maintained at a constant temperature.
Equipment:
-
Static vacuum line with pressure measurement (e.g., a manometer)
-
Pyrex reaction vessel enclosed in a furnace with a temperature controller
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Evacuate the entire system, including the reaction vessel.
-
Introduce a known pressure of this compound into the reaction vessel, which is pre-heated to the desired temperature.
-
Allow the reaction to proceed for a specific time.
-
At the end of the reaction period, rapidly cool the reaction vessel to quench the reaction.
-
Sample the contents of the reaction vessel and analyze the product mixture using gas chromatography to determine the extent of conversion.
-
Repeat the experiment at different temperatures to determine the rate constants and subsequently the Arrhenius parameters.
Reaction Mechanisms and Logical Relationships
The thermal isomerization of this compound is a classic example of an electrocyclic ring-opening reaction. The mechanism proceeds through a concerted pericyclic transition state.
Caption: Thermal Isomerization of this compound.
The workflow for the synthesis and subsequent characterization and reactivity studies of this compound can be summarized as follows:
Caption: Experimental Workflow for this compound.
References
- 1. This compound | 16327-38-1 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:16327-38-1 | Chemsrc [chemsrc.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 3,3-Dimethyl-1-butene(558-37-2) 13C NMR spectrum [chemicalbook.com]
- 8. Thermal isomerization of cyclobutenes. Part 10.—this compound and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Synthesis of 3,3-Dimethylcyclobutene from 3-Bromo-1,1-dimethylcyclobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,3-dimethylcyclobutene from its precursor, 3-bromo-1,1-dimethylcyclobutane (B1285389). The core of this transformation lies in a dehydrobromination reaction, a fundamental process in organic synthesis. This document outlines the optimized reaction conditions, a detailed experimental protocol, and a summary of the quantitative data associated with this synthesis. The provided information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary details to replicate and potentially adapt this procedure for their specific applications.
Introduction
The synthesis of cyclic alkenes is a cornerstone of organic chemistry, providing essential building blocks for the construction of complex molecular architectures prevalent in pharmaceuticals and other functional materials. This compound is a valuable intermediate, and its efficient synthesis is of significant interest. The transformation of 3-bromo-1,1-dimethylcyclobutane to this compound is achieved through an elimination reaction, specifically a dehydrobromination. This process involves the removal of a hydrogen and a bromine atom from adjacent carbon atoms, facilitated by a base, to form a carbon-carbon double bond within the cyclobutane (B1203170) ring. The choice of base and reaction conditions is critical to ensure a high yield and minimize the formation of side products.
Reaction Scheme and Mechanism
The overall reaction is as follows:
3-Bromo-1,1-dimethylcyclobutane → this compound
This reaction proceeds via an E2 (elimination, bimolecular) mechanism. The base, in this case, potassium tert-butoxide, abstracts a proton from the carbon atom adjacent to the carbon bearing the bromine atom. Simultaneously, the carbon-bromine bond breaks, and the electrons from the carbon-hydrogen bond move to form a new pi bond, resulting in the formation of the alkene. The steric hindrance of the bulky tert-butoxide base favors the abstraction of the more accessible proton, leading to the desired product.
Experimental Protocol
The following experimental protocol is based on a reported procedure for the synthesis of this compound.[1]
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1,1-dimethylcyclobutane in dimethyl sulfoxide (DMSO).
-
To this solution, add potassium tert-butoxide.
-
Maintain the reaction mixture at a constant temperature of 20°C.
-
Allow the reaction to stir for 20 minutes.
-
Upon completion, the reaction mixture should be worked up to isolate the product. This typically involves quenching the reaction, followed by extraction and purification, for example, by distillation.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from 3-bromo-1,1-dimethylcyclobutane.
| Parameter | Value | Reference |
| Substrate | 3-Bromo-1,1-dimethylcyclobutane | |
| Reagent | Potassium tert-butoxide | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Temperature | 20 °C | [1] |
| Reaction Time | 20 minutes | [1] |
| Yield | 88% | [1] |
Visualizations
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 3-bromo-1,1-dimethylcyclobutane via dehydrobromination with potassium tert-butoxide in DMSO is a highly efficient method, affording the product in high yield under mild conditions and with a short reaction time.[1] This technical guide provides the essential details for the successful execution of this reaction, which should serve as a valuable resource for chemists in both academic and industrial settings. The straightforward nature of this transformation makes it an attractive route for obtaining this useful cyclobutene (B1205218) derivative for further synthetic applications.
References
An In-depth Technical Guide to 3,3-dimethylcyclobutene (CAS 16327-38-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,3-dimethylcyclobutene, a valuable building block in organic synthesis. It covers its physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Data
This compound is a cyclic alkene with the molecular formula C6H10.[1][2][3] Its compact and strained four-membered ring, combined with the gem-dimethyl substitution, imparts unique chemical reactivity and conformational rigidity. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16327-38-1 | [2][3] |
| Molecular Formula | C6H10 | [1][2][3] |
| Molecular Weight | 82.14 g/mol | [1][2] |
| Boiling Point | 55.6 ± 7.0 °C (Predicted) | [1][3] |
| Density | 0.799 ± 0.06 g/cm³ (Predicted) | [1][3] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1(CC=C1)C | [2] |
| InChIKey | ZLUNIANKFULIMZ-UHFFFAOYSA-N | [2] |
Table 2: Spectroscopic Data Summary
| Data Type | Key Features | Source |
| GC-MS | m/z Top Peak: 67; 2nd Highest: 41; 3rd Highest: 39 | [2] |
| Vapor Phase IR | Data available in spectral databases | [2] |
| Kovats Retention Index | Standard non-polar: 656.8 | [2] |
Synthesis of this compound
A documented method for the synthesis of this compound involves the dehydrobromination of a halogenated precursor.[3][4]
Experimental Protocol: Synthesis from 3-Bromo-1,1-dimethylcyclobutane [4]
-
Reactants:
-
3-Bromo-1,1-dimethylcyclobutane (starting material)
-
Potassium tert-butoxide (base)
-
Dimethyl sulfoxide (B87167) (DMSO) (solvent)
-
-
Procedure:
-
Dissolve 3-Bromo-1,1-dimethylcyclobutane in dimethyl sulfoxide.
-
Add potassium tert-butoxide to the solution.
-
Maintain the reaction mixture at 20°C.
-
Allow the reaction to proceed for approximately 20 minutes (0.333 hours).
-
-
Reaction Type: Elimination (E2)
The workflow for this synthesis is illustrated below.
Chemical Reactivity and Potential Applications
The strained cyclobutene (B1205218) ring is the primary site of reactivity. A key reaction for cyclobutenes is thermal electrocyclic ring-opening, which proceeds in a conrotatory fashion to form a conjugated diene.[5] For this compound, this reaction would yield 2-methyl-1,3-pentadiene.
Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, the cyclobutane (B1203170) scaffold is increasingly recognized as a valuable motif in medicinal chemistry.[6] Its utility stems from several key characteristics that can be leveraged by drug designers.
-
3D Scaffolding: The puckered, three-dimensional structure of the cyclobutane ring offers an escape from the "flatland" of traditional aromatic fragments, providing access to novel chemical space and potentially improving binding selectivity.[6][7]
-
Metabolic Stability: The replacement of more metabolically labile groups with a robust cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[6]
-
Conformational Restriction: Incorporating a cyclobutane ring can lock flexible acyclic chains into a more defined conformation, which can improve binding affinity to a biological target.[7]
-
Aryl Isostere: Cyclobutane moieties can serve as non-aromatic bioisosteres for phenyl rings, helping to fill hydrophobic pockets while improving properties like solubility.[6]
The incorporation of the cyclobutane motif, such as that from this compound, into drug candidates follows a logical design pathway aimed at optimizing pharmacological properties.
References
- 1. chembk.com [chembk.com]
- 2. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16327-38-1 [chemicalbook.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
3,3-dimethylcyclobutene molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3,3-dimethylcyclobutene, a valuable building block in organic synthesis.
Core Data
The fundamental chemical properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| CAS Number | 16327-38-1 |
Synthesis Protocol: Dehydrobromination of 3-Bromo-1,1-dimethylcyclobutane (B1285389)
A common and effective method for the synthesis of this compound is the dehydrobromination of 3-bromo-1,1-dimethylcyclobutane. This elimination reaction is typically carried out using a strong, sterically hindered base to favor the formation of the less substituted alkene (Hofmann elimination is less of a concern here due to the single beta-hydrogen, but a bulky base is still effective).
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a solution of potassium tert-butoxide in anhydrous THF.
-
Addition of Substrate: A solution of 3-bromo-1,1-dimethylcyclobutane in anhydrous THF is added dropwise to the stirred potassium tert-butoxide solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours or gently heated to reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of the product. The crude product is then purified by fractional distillation to yield pure this compound.
Analytical Protocol: Gas Chromatography (GC) Analysis
Gas chromatography is a primary analytical technique for assessing the purity of this compound and for monitoring reaction progress.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for volatile hydrocarbon analysis (e.g., a non-polar stationary phase like dimethylpolysiloxane or a slightly polar phase).
GC Conditions:
| Parameter | Recommended Setting |
| Column | HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1-2 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 250 °C (FID) or as per MS manufacturer's recommendation |
| Oven Program | Initial temperature of 40 °C (hold for 5 minutes), ramp at 10 °C/min to 150 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 0.1 - 1.0 µL of a dilute solution in a volatile solvent (e.g., pentane (B18724) or hexane) |
Reaction Pathway: Thermal Isomerization
This compound undergoes a thermal electrocyclic ring-opening reaction to yield 2-methyl-1,3-pentadiene (B74102) (isoprene) and ethylene. This unimolecular isomerization follows first-order kinetics.
Spectroscopic Profile of 3,3-Dimethylcyclobutene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-dimethylcyclobutene (C₆H₁₀, CAS No. 16327-38-1). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), outlines detailed experimental protocols, and includes a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Vinylic Protons (=CH) | 5.8 - 6.2 | Singlet | 2H |
| Allylic Protons (-CH₂) | ~2.5 | Singlet | 2H |
| Methyl Protons (-CH₃) | ~1.1 | Singlet | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Vinylic Carbons (=CH) | 135 - 145 |
| Allylic Carbon (-CH₂) | 45 - 55 |
| Quaternary Carbon (-C(CH₃)₂) | 30 - 40 |
| Methyl Carbons (-CH₃) | 25 - 35 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| =C-H Stretch | 3010 - 3100 | Medium |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=C Stretch | 1640 - 1680 | Medium to Weak |
| -CH₂- Bend (Scissoring) | ~1465 | Medium |
| -CH₃ Bend (Umbrella) | ~1375 | Medium |
| =C-H Bend (Out-of-Plane) | 675 - 1000 | Strong |
Table 4: Mass Spectrometry (MS) Data[1]
| m/z | Relative Intensity | Proposed Fragment |
| 67 | 100 (Base Peak) | [C₅H₇]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl Cation) |
| 39 | High | [C₃H₃]⁺ |
| 82 | Present | [C₆H₁₀]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard techniques for the analysis of volatile, non-polar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an accumulation of 8-16 scans to ensure an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to provide a spectrum with single lines for each unique carbon atom. A sufficient number of scans and a longer relaxation delay are used to account for the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to yield the final frequency-domain spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system is typically used for the analysis of volatile compounds like this compound.
-
Gas Chromatography (GC):
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column (e.g., a non-polar HP-5ms column). The oven temperature is programmed to increase over time to facilitate the separation of components based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS):
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
The Thermal Stability of 3,3-Dimethylcyclobutene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 3,3-dimethylcyclobutene, focusing on its unimolecular isomerization in the gas phase. The content presented herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the kinetic and thermodynamic parameters governing the thermal behavior of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of the reaction mechanism.
Core Concepts: Thermal Isomerization of this compound
The thermal stability of this compound is primarily dictated by its propensity to undergo an electrocyclic ring-opening reaction to form 2,4-dimethylpenta-1,3-diene. This transformation is a unimolecular, first-order process that occurs in the gas phase at elevated temperatures. The reaction proceeds through a concerted mechanism, as predicted by the Woodward-Hoffmann rules for pericyclic reactions.
The seminal work in this area was conducted by H. M. Frey, B. M. Pope, and R. F. Skinner, who investigated the kinetics of this isomerization over a temperature range of 150–200°C.[1] Their findings established that the reaction is homogeneous and the rate constant is independent of pressure over a wide range, confirming its unimolecular nature.[1]
Quantitative Data Summary
The kinetic and thermodynamic parameters for the thermal isomerization of this compound are summarized in the tables below. These values are derived from the Arrhenius equation determined by Frey, Pope, and Skinner.[1]
Table 1: Arrhenius Parameters for the Thermal Isomerization of this compound [1]
| Parameter | Value | Units |
| Pre-exponential Factor (A) | 10¹³·⁹³ | s⁻¹ |
| Activation Energy (Ea) | 36,090 | cal/mol |
| 150.9 | kJ/mol | |
| Temperature Range | 150 - 200 | °C |
| 423 - 473 | K |
Table 2: Calculated Thermodynamic Parameters of Activation (at 450 K)
| Parameter | Value | Units |
| Enthalpy of Activation (ΔH‡) | 35.2 | kcal/mol |
| 147.3 | kJ/mol | |
| Entropy of Activation (ΔS‡) | 3.7 | cal/(mol·K) |
| 15.5 | J/(mol·K) | |
| Gibbs Free Energy of Activation (ΔG‡) | 33.5 | kcal/mol |
| 140.2 | kJ/mol |
Calculations are based on the Arrhenius parameters from the cited study and standard thermodynamic relationships.
Reaction Mechanism and Stereochemistry
The thermal isomerization of this compound is a classic example of a conrotatory electrocyclic ring-opening. As a 4π-electron system, the Woodward-Hoffmann rules predict that under thermal conditions, the substituents on the breaking sigma bond will rotate in the same direction (both clockwise or both counter-clockwise). This stereospecificity dictates the geometry of the resulting diene.
Caption: Thermal Isomerization of this compound.
Experimental Protocols
Synthesis and Purification of this compound
A detailed, multi-step synthesis would be required, likely starting from commercially available precursors. A possible route involves the cycloaddition of isobutylene (B52900) with a suitable ketene (B1206846) equivalent, followed by functional group manipulation and elimination to form the cyclobutene (B1205218) ring.
Purification: The synthesized this compound must be purified to a high degree (>99.5%) before kinetic studies. This is typically achieved by preparative gas chromatography (GC). The purity should be verified by analytical GC and, if necessary, by NMR and mass spectrometry.
Gas-Phase Kinetic Isomerization Workflow
The thermal isomerization is studied in a static or flow system. A static system is often preferred for unimolecular reactions.
Caption: Workflow for Gas-Phase Kinetic Study.
Detailed Methodology:
-
Apparatus: A static pyrolysis system is employed, consisting of a Pyrex or quartz reaction vessel of known volume, housed in a furnace capable of maintaining a constant and uniform temperature (±0.1°C). The reaction vessel is connected to a high-vacuum line equipped with pressure gauges (e.g., a capacitance manometer).
-
Sample Introduction: A small, known pressure of purified this compound (typically a few torr) is introduced into the evacuated and heated reaction vessel.
-
Kinetic Run: The reaction is allowed to proceed for a specific, accurately measured time. The duration of the run is chosen to achieve a measurable extent of conversion (typically between 10% and 50%).
-
Quenching: After the allotted time, the reaction is quenched by rapidly expanding the contents of the reaction vessel into a collection trap cooled with liquid nitrogen. This effectively stops the reaction by rapidly lowering the temperature and pressure.
-
Product Analysis: The collected sample is warmed and analyzed by gas chromatography (GC) using a suitable column (e.g., a capillary column with a non-polar stationary phase). The detector (e.g., a flame ionization detector - FID) response is calibrated for both the reactant (this compound) and the product (2,4-dimethylpenta-1,3-diene).
-
Data Analysis:
-
The relative amounts of the reactant and product are determined from the integrated peak areas in the gas chromatogram.
-
The first-order rate constant, k, is calculated using the integrated rate law: k = (1/t) * ln(P₀/Pt) where t is the reaction time, P₀ is the initial pressure of the reactant, and Pt is the pressure of the reactant at time t.
-
The experiment is repeated at several different temperatures within the desired range (e.g., 150-200°C).
-
An Arrhenius plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) is constructed. The slope of this plot is equal to -Eₐ/R, and the y-intercept is ln(A), from which the activation energy (Eₐ) and the pre-exponential factor (A) are determined.
-
Conclusion
The thermal stability of this compound is well-characterized by its unimolecular isomerization to 2,4-dimethylpenta-1,3-diene. The kinetic and thermodynamic parameters for this electrocyclic ring-opening reaction have been established through gas-phase kinetic studies. This in-depth guide provides the essential data, mechanistic understanding, and a detailed experimental framework for researchers and professionals working with this and related strained-ring systems. The provided information is crucial for predicting the thermal behavior of molecules containing the cyclobutene moiety and for the design of synthetic routes that may be sensitive to thermal conditions.
References
The Historical Synthesis of 3,3-Dimethylcyclobutene: A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the historical synthesis and characterization of 3,3-dimethylcyclobutene, a notable strained cyclic olefin. While the absolute first synthesis of this compound is not readily apparent in the chemical literature, a significant early and meticulously documented preparation was reported by H. M. Frey in 1967. This whitepaper will focus on the experimental protocol detailed in this seminal work, alongside the quantitative data that characterized the compound and its thermal behavior.
Physicochemical and Kinetic Data of this compound
The following table summarizes the key quantitative data associated with this compound, including its physical properties and the kinetic parameters of its thermal isomerization as determined in early studies.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀ | [1] |
| Molar Mass | 82.14 g/mol | [2] |
| Boiling Point | 55.6 ± 7.0 °C (Predicted) | [2] |
| Density | 0.799 ± 0.06 g/cm³ (Predicted) | [2] |
| Thermal Isomerization Kinetics | ||
| Arrhenius Equation | k = 10¹³·⁹³ exp(–36,090/RT) s⁻¹ | [3] |
| Temperature Range | 150–200°C | [3] |
| Reaction Order | First-order | [3] |
Historical Experimental Protocol: Synthesis of this compound
The synthesis of this compound, as described in the historical literature, proceeds through the pyrolysis of the sodium salt of 3,3-dimethylcyclobutanone tosylhydrazone. This method, while classical, provides a clear pathway to the target strained ring system.
Materials and Equipment:
-
3,3-dimethylcyclobutanone
-
p-Toluenesulfonylhydrazide
-
Sodium methoxide (B1231860) solution in methanol (B129727) (1.0 M)
-
Methanol
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Heating mantle with oil bath
-
Distillation apparatus with a receiver flask cooled in a dry ice-acetone bath
Procedure:
Step 1: Formation of 3,3-Dimethylcyclobutanone Tosylhydrazone
-
In a suitable flask, a solution of 3,3-dimethylcyclobutanone in methanol is prepared.
-
An equimolar amount of p-toluenesulfonylhydrazide, also dissolved in methanol, is added to the ketone solution.
-
The mixture is allowed to react, often with gentle warming, to facilitate the formation of the tosylhydrazone.
-
Upon cooling, the 3,3-dimethylcyclobutanone tosylhydrazone precipitates from the solution.
-
The solid product is collected by filtration, washed with cold methanol, and dried under vacuum.
Step 2: Formation of the Sodium Salt
-
The dried 3,3-dimethylcyclobutanone tosylhydrazone is placed in a round-bottom flask.
-
A stoichiometric amount of a 1.0 M solution of sodium methoxide in methanol is added to the flask.
-
The mixture is swirled until the tosylhydrazone is completely dissolved, indicating the formation of the sodium salt.
-
The methanol is subsequently removed using a rotary evaporator.
-
To ensure complete removal of the solvent, the flask containing the solid sodium salt is evacuated at low pressure for an extended period.
Step 3: Pyrolysis and Isolation of this compound
-
The flask containing the dry sodium salt of 3,3-dimethylcyclobutanone tosylhydrazone is fitted for vacuum pyrolysis. This setup typically involves connecting the flask to a vacuum line and a collection vessel cooled to a very low temperature (e.g., with a dry ice-acetone bath).
-
The system is evacuated to a low pressure (e.g., 0.1 mm Hg).
-
The flask containing the salt is gradually heated in an oil bath.
-
As the temperature increases (typically in the range of 150-250°C), the salt undergoes pyrolysis, leading to the formation of this compound, nitrogen gas, and sodium p-toluenesulfinate.
-
The volatile this compound product is distilled under vacuum and collected in the cold trap.
-
The collected product can be further purified by fractional distillation if necessary.
Reaction Pathway and Experimental Workflow
The synthesis and subsequent thermal isomerization of this compound can be visualized through the following diagrams.
The primary reaction pathway studied in the historical context is the thermal, unimolecular isomerization of this compound to form isoprene (B109036) (2-methyl-1,3-butadiene). This electrocyclic ring-opening reaction is a classic example of the application of Woodward-Hoffmann rules.
References
literature review of 3,3-dimethylcyclobutene research
An In-depth Technical Guide to the Chemistry of 3,3-Dimethylcyclobutene
This technical guide provides a comprehensive literature review of this compound, tailored for researchers, scientists, and drug development professionals. It covers the synthesis, properties, and reactivity of this compound, with a focus on its potential applications as a scaffold in medicinal chemistry.
Introduction
This compound is a strained cycloalkene with the chemical formula C₆H₁₀.[1][2][3][4][5] Its structure, featuring a four-membered ring and a gem-dimethyl group, makes it an interesting building block for organic synthesis. The inherent ring strain of the cyclobutene (B1205218) moiety drives unique chemical transformations, most notably pericyclic reactions. While direct applications in drug development are not widely documented, the broader cyclobutane (B1203170) scaffold is increasingly recognized for its valuable role in medicinal chemistry. Cyclobutane rings are used to impart three-dimensional character, enhance metabolic stability, provide conformational restriction, and act as bioisosteres for other functional groups.[6][7][8] This guide explores the fundamental chemistry of this compound to support its potential use in creating novel molecular architectures.
Synthesis of this compound
The primary synthetic route to this compound is through the dehydrohalogenation of a halogenated precursor. A notable example is the elimination reaction of 3-Bromo-1,1-dimethylcyclobutane.
Synthesis Pathway Diagram
Caption: Synthesis of this compound via elimination.
This reaction is efficient, proceeding with a high yield under mild conditions. The use of a strong, hindered base like potassium tert-butylate favors the elimination pathway.
Quantitative Data Summary
The physical, spectroscopic, and synthesis data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 16327-38-1 | [1][2][3][5] |
| Molecular Formula | C₆H₁₀ | [1][2][3][4][5] |
| Molecular Weight | 82.14 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [2][3] |
| Boiling Point | 55.6 ± 7.0 °C (Predicted) | [4][5] |
| Density | 0.799 ± 0.06 g/cm³ (Predicted) | [4][5] |
Table 2: Spectroscopic and Chromatographic Data
| Data Type | Value / Availability | Reference |
| Kovats Retention Index | 656.8 (Standard non-polar) | [2] |
| GC-MS | Data available from NIST | [2][3] |
| IR Spectra | Data available for Vapor Phase | [2] |
Table 3: Synthesis Reaction Data
| Starting Material | Reagents & Conditions | Yield | Reference |
| 3-Bromo-1,1-dimethylcyclobutane | Potassium tert-butylate in DMSO at 20°C for 20 mins | 88% | [1] |
Key Reactions: Electrocyclic Ring-Opening
The most significant reaction of cyclobutenes is the thermally or photochemically induced electrocyclic ring-opening to form a conjugated diene. This pericyclic reaction is governed by the Woodward-Hoffmann rules, which predict a highly stereospecific outcome. For a cyclobutene, the thermal ring-opening proceeds in a conrotatory fashion, where the substituents on the breaking sigma bond rotate in the same direction.
While specific studies on this compound's ring-opening are not prevalent in the initial search, the principle is demonstrated by the well-studied thermal isomerization of cis- and trans-3,4-dimethylcyclobutene.[9][10][11] The gem-dimethyl group at the 3-position in this compound does not alter the fundamental mechanism but influences the substitution pattern of the resulting diene product.
Logical Diagram of Conrotatory Ring-Opening
Caption: Logical workflow of a thermal electrocyclic ring-opening.
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound based on the literature.[1]
Protocol: Synthesis of this compound via Dehydrobromination
Objective: To synthesize this compound from 3-bromo-1,1-dimethylcyclobutane.
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butylate (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with potassium tert-butylate (1.1 equivalents). The flask is sealed with a septum and purged with dry nitrogen.
-
Solvent Addition: Anhydrous dimethyl sulfoxide (DMSO) is added via syringe to dissolve the potassium tert-butylate. The mixture is stirred at room temperature.
-
Substrate Addition: 3-Bromo-1,1-dimethylcyclobutane (1.0 equivalent) is added dropwise via syringe to the stirred solution at 20°C.
-
Reaction: The reaction mixture is stirred vigorously at 20°C for approximately 20-30 minutes.[1] The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into a separatory funnel containing ice-cold water.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Washing: The combined organic extracts are washed with deionized water and then with a saturated brine solution to remove residual DMSO and salts.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation or under reduced pressure using a rotary evaporator. Due to the product's low predicted boiling point (approx. 56°C), care must be taken to avoid its loss during solvent removal.[4][5]
-
Purification: If necessary, the crude product can be purified by fractional distillation to yield pure this compound.
Conclusion and Future Outlook
This compound is an accessible, strained carbocycle with well-defined reactivity dominated by electrocyclic reactions. While its direct application in pharmaceuticals is not yet established, its value lies in its potential as a synthetic intermediate. The cyclobutane core is a desirable motif in drug design for enhancing 3D geometry and improving pharmacokinetic properties.[6][7] The protocols and data presented herein provide a foundational resource for researchers interested in exploring the utility of this compound and its derivatives in the synthesis of complex molecules for drug discovery and materials science.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclobutene, 3,3-dimethyl- [webbook.nist.gov]
- 4. chembk.com [chembk.com]
- 5. This compound | 16327-38-1 [chemicalbook.com]
- 6. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 30.2 Electrocyclic Reactions - Organic Chemistry | OpenStax [openstax.org]
Methodological & Application
Application Notes and Protocols for the Photochemical Electrocyclic Reaction of 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photochemical electrocyclic ring-opening of 3,3-dimethylcyclobutene, a classic example of a pericyclic reaction governed by the Woodward-Hoffmann rules. This transformation is a key method for the synthesis of 2,3-dimethyl-1,3-butadiene (B165502), a valuable diene in organic synthesis. This document outlines the theoretical background, quantitative data, and detailed experimental protocols for this photochemical reaction.
Theoretical Background
The photochemical electrocyclic reaction of this compound is a 4π-electron process. According to the Woodward-Hoffmann rules for photochemical reactions, a 4nπ electron system undergoes a disrotatory ring-opening.[1] This means that the two sigma bonds of the cyclobutene (B1205218) ring break, and the terminal carbons rotate in opposite directions (one clockwise, one counter-clockwise) to form the conjugated diene product, 2,3-dimethyl-1,3-butadiene.[1] This stereospecificity is a hallmark of pericyclic reactions and is a consequence of the conservation of orbital symmetry during the reaction.[1]
The reaction is initiated by the absorption of ultraviolet (UV) light, which excites an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[2] This electronic excitation alters the symmetry of the frontier orbitals, leading to the observed disrotatory pathway.[2]
Reaction Pathway
The photochemical ring-opening of this compound to 2,3-dimethyl-1,3-butadiene can be visualized as follows:
Caption: Reaction scheme for the photochemical conversion.
Data Presentation
Physical and Spectroscopic Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | This compound | C₆H₁₀ | 82.14 | Not available | Not available |
| 2,3-Dimethyl-1,3-butadiene | 2,3-dimethylbuta-1,3-diene | C₆H₁₀ | 82.14 | 68-69 | -76 |
Data sourced from PubChem and ChemicalBook.[2][3]
Spectroscopic Data for Reactant: this compound
| Spectroscopy | Data |
| ¹H NMR | Data not readily available in searched literature. |
| ¹³C NMR | Data not readily available in searched literature. |
| Mass Spec (GC-MS) | Major peaks at m/z: 67, 82, 41, 54, 53.[2] |
| UV-Vis | The UV absorption spectrum is not readily available in the searched literature. However, related alkylcyclobutenes show absorption in the far-UV region (around 185-230 nm).[4] |
Spectroscopic Data for Product: 2,3-Dimethyl-1,3-butadiene
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 4.98 (s, 4H, =CH₂), 1.88 (s, 6H, -CH₃).[4] |
| ¹³C NMR (CDCl₃) | δ 143.9 (C), 112.2 (CH₂), 20.3 (CH₃).[4] |
| Mass Spec (GC-MS) | Major peaks at m/z: 67, 82, 39, 41, 54.[4] |
| UV-Vis (in heptane) | λmax ≈ 226 nm. |
Quantitative Data
Experimental Protocols
While a specific detailed protocol for the photolysis of this compound is not explicitly available in the searched literature, a general procedure can be constructed based on protocols for similar photochemical reactions of alkylcyclobutenes.[5]
General Experimental Workflow
Caption: A generalized experimental workflow.
Detailed Methodology (Proposed)
1. Materials and Equipment:
-
Reactant: this compound
-
Solvent: Spectroscopic grade pentane (B18724) or other inert, UV-transparent solvent.
-
Photoreactor: A photochemical reactor equipped with a quartz immersion well and a UV lamp (e.g., a medium-pressure mercury arc lamp). A cooling system for the reactor is recommended to maintain a constant temperature.
-
Reaction Vessel: A quartz tube or flask suitable for the photoreactor.
-
Analytical Instruments: Gas chromatograph-mass spectrometer (GC-MS) and Nuclear Magnetic Resonance (NMR) spectrometer.
-
Standard laboratory glassware: for workup and purification.
2. Procedure:
-
Preparation of Reactant Solution: Prepare a dilute solution of this compound in pentane (e.g., 0.01-0.1 M). The optimal concentration may need to be determined empirically.
-
Degassing: Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Photolysis:
-
Transfer the degassed solution to the quartz reaction vessel and place it in the photoreactor.
-
Ensure the cooling system is active to maintain a low and constant temperature (e.g., 10-20 °C).
-
Turn on the UV lamp to initiate the reaction. The irradiation time will depend on the lamp intensity, concentration, and desired conversion, and should be determined by monitoring the reaction progress.
-
-
Reaction Monitoring:
-
Periodically, take small aliquots of the reaction mixture and analyze them by GC-MS to monitor the disappearance of the starting material and the appearance of the product.
-
Alternatively, the reaction can be monitored by ¹H NMR spectroscopy by observing the characteristic signals of the reactant and product.
-
-
Workup and Product Isolation:
-
Once the desired conversion is reached, turn off the UV lamp.
-
Carefully remove the solvent from the reaction mixture using a rotary evaporator at low temperature and pressure.
-
The resulting crude product, 2,3-dimethyl-1,3-butadiene, can be purified by fractional distillation if necessary.
-
3. Safety Precautions:
-
UV radiation is harmful to the eyes and skin. Always use appropriate shielding and personal protective equipment (UV-blocking glasses, lab coat, gloves).
-
This compound and 2,3-dimethyl-1,3-butadiene are volatile and flammable organic compounds. Handle them in a well-ventilated fume hood away from ignition sources.
-
Photochemical reactions can sometimes build up pressure. Ensure the reaction vessel is not sealed airtight unless designed for pressure.
Conclusion
The photochemical electrocyclic ring-opening of this compound is a fundamentally important and synthetically useful reaction. By following the principles of photochemistry and the proposed experimental guidelines, researchers can effectively synthesize 2,3-dimethyl-1,3-butadiene. Further optimization of reaction conditions, such as solvent, concentration, and irradiation wavelength, may be necessary to achieve the desired yield and purity for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tale of Three Dithienylethenes: Following the Photocycloreversion with Ultrafast Spectroscopy and Quantum Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymer Synthesis Using 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of polymers using 3,3-dimethylcyclobutene. Due to the steric hindrance presented by the gem-dimethyl group, conventional polymerization methods such as radical and anionic polymerizations have proven ineffective. However, Ring-Opening Metathesis Polymerization (ROMP) has emerged as a viable and effective technique for the polymerization of this sterically hindered monomer, yielding a polymer that is equivalent to an alternating copolymer of ethylene (B1197577) and isobutylene (B52900) after hydrogenation.
Overview of Polymerization Methods
The polymerization of this compound is significantly influenced by its molecular structure. The presence of the gem-dimethyl group on the cyclobutene (B1205218) ring introduces considerable steric hindrance, which poses a challenge for traditional polymerization techniques.
-
Ring-Opening Metathesis Polymerization (ROMP): This is the most successful method reported for the polymerization of this compound. ROMP is a chain-growth polymerization that proceeds via the cleavage and reformation of carbon-carbon double bonds, catalyzed by transition metal alkylidene complexes, such as Grubbs' catalysts. The strain of the cyclobutene ring is the driving force for the polymerization. For sterically hindered monomers like this compound, ROMP offers a robust pathway to high molecular weight polymers.[1][2]
-
Radical and Anionic Polymerization: Attempts to polymerize derivatives of this compound, such as methyl this compound-1-carboxylate, using radical and anionic initiators have been unsuccessful.[3][4] The steric bulk of the gem-dimethyl group is believed to prevent the necessary approach of the monomer to the growing polymer chain end.
The logical relationship for selecting a polymerization method for this compound is illustrated in the following diagram:
References
- 1. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cationic Copolymerization of Isobutylene with 4-Vinylbenzenecyclobutylene: Characteristics and Mechanisms [mdpi.com]
Application Notes & Protocols: 3,3-Dimethylcyclobutene in Polymerization
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of 3,3-dimethylcyclobutene as a monomer for polymerization. The primary focus is on Ring-Opening Metathesis Polymerization (ROMP), the most viable method for this sterically hindered monomer. Alternative polymerization routes are discussed, and detailed experimental protocols are provided. The resulting polymer from ROMP is structurally equivalent to an alternating copolymer of ethylene (B1197577) and isobutylene, offering unique material properties.
Application Notes: Polymerization Strategies
This compound is a strained, four-membered cyclic olefin. The significant ring strain is the primary driving force for its polymerization. However, the gem-dimethyl group introduces considerable steric hindrance, which largely prevents polymerization via common vinyl addition mechanisms.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most effective and well-documented method for polymerizing this compound.[1] The reaction proceeds through a metal-alkylidene catalyst, which opens the cyclobutene (B1205218) ring and creates a linear polymer with repeating double bonds in the backbone. The relief of ring strain makes this process highly favorable.[1]
-
Mechanism: The polymerization is initiated by the reaction of a transition-metal alkylidene complex with the double bond of the monomer. This forms a metallacyclobutane intermediate that undergoes cycloreversion to open the ring and form a new, elongated alkylidene. This new species then reacts with subsequent monomers, propagating the polymer chain.
-
Catalysts: High-oxidation-state molybdenum (Mo) and tungsten (W) alkylidene complexes have been successfully used for the polymerization of this compound.[1] Modern ruthenium-based catalysts, such as Grubbs' catalysts, are also widely used for ROMP of cyclobutenes and offer excellent functional group tolerance and control.[2][3]
-
Resulting Polymer: The ROMP of this compound yields poly(1,1-dimethyl-2-butene). Subsequent hydrogenation of the backbone double bonds produces a saturated polymer that is structurally identical to a perfectly alternating copolymer of ethylene and isobutylene.[1] This provides access to a unique microstructure that is challenging to achieve through conventional chain-growth copolymerization of the respective linear monomers.[1]
Challenges with Other Polymerization Methods
Vinyl addition polymerization methods (Cationic, Anionic, Radical) are generally not effective for this compound.
-
Steric Hindrance: The primary obstacle is the severe steric hindrance caused by the two methyl groups adjacent to the double bond. This hinders the approach of an initiator and the subsequent approach of other monomers to the propagating chain end.
-
Analogous Monomer Behavior: Studies on a closely related monomer, methyl this compound-1-carboxylate (MDCB), showed that it failed to polymerize under both radical and anionic conditions precisely due to this steric hindrance.[4][5][6] This provides strong evidence that the unsubstituted this compound would behave similarly.
-
Ziegler-Natta and Cationic Polymerization: While these methods are powerful for polymerizing alkenes, their application to this compound is not reported and is expected to be unsuccessful due to the same steric constraints that prevent other forms of vinyl addition.[7][8]
Data Presentation
Quantitative data for the polymerization of this compound is primarily available from ROMP studies. The living nature of some ROMP systems allows for good control over molecular weight and results in polymers with low polydispersity.[1]
| Monomer | Polymerization Method | Catalyst Type | Resulting Polymer Structure (Pre-Hydrogenation) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
| This compound | ROMP | High-Oxidation-State Mo or W Alkylidenes | Poly(1,1-dimethyl-2-butene) | Controlled | Low / Near-monodispersed | [1] |
| 3-Methylcyclobutene | ROMP | High-Oxidation-State Mo or W Alkylidenes | Poly(1-methyl-2-butene) | Controlled | Low / Near-monodispersed | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol outlines a general route for the synthesis of the monomer. One common method involves the base-induced elimination from a suitable precursor like 3-bromo-1,1-dimethylcyclobutane (B1285389).[9]
Materials:
-
3-Bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (t-BuOK)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Dissolve potassium tert-butoxide in anhydrous DMSO under an inert atmosphere.
-
Add 3-bromo-1,1-dimethylcyclobutane dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Protocol 2: ROMP of this compound
This protocol is a representative procedure for the polymerization using a transition-metal catalyst. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox) using anhydrous solvents.
Materials:
-
This compound monomer, freshly distilled
-
ROMP catalyst (e.g., Grubbs' 1st Generation Catalyst, Schrock's Molybdenum Catalyst)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene, purified via a solvent system
-
Ethyl vinyl ether (for termination)
-
Methanol
-
Argon or Nitrogen gas
Experimental Workflow:
Procedure:
-
Glovebox Setup: Transfer all necessary glassware, monomer, catalyst, and solvents into an argon or nitrogen-filled glovebox.
-
Catalyst Solution: In a vial, dissolve the ROMP catalyst in the chosen anhydrous solvent (e.g., DCM or toluene). The amount of catalyst will determine the target degree of polymerization (Monomer:Catalyst ratio).
-
Monomer Solution: In a separate vial, prepare a stock solution of the this compound monomer in the same anhydrous solvent.
-
Initiation: Vigorously stir the catalyst solution and rapidly inject the desired amount of the monomer solution.
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can often be observed by an increase in the viscosity of the solution. Reaction times can vary from minutes to hours depending on the catalyst activity and monomer concentration.
-
Termination: Once the desired reaction time is reached or the monomer is consumed, terminate the polymerization by adding a small amount of a chain-terminating agent, such as ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Isolation: Remove the reaction vessel from the glovebox. Precipitate the polymer by slowly pouring the viscous reaction mixture into a large beaker of rapidly stirring methanol.
-
Purification: Collect the precipitated polymer by filtration, wash with additional methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclobutene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 3,3-dimethylcyclobutene, a valuable intermediate in organic synthesis. The synthesis is a two-step process commencing with the conversion of 3,3-dimethylcyclobutanecarboxylic acid to 3-bromo-1,1-dimethylcyclobutane (B1285389), followed by dehydrobromination to yield the final product. This protocol includes detailed methodologies, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
This compound is a strained cyclic olefin of interest in the synthesis of complex organic molecules and as a monomer in polymer chemistry. Its gem-dimethyl group and reactive double bond make it a versatile building block. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Experimental Protocols
Step 1: Synthesis of 3-bromo-1,1-dimethylcyclobutane via Hunsdiecker-type Reaction
This procedure is adapted from the Cristol-Firth modification of the Hunsdiecker reaction, a reliable method for the synthesis of bromocycloalkanes from their corresponding carboxylic acids.[1][2]
Materials:
-
3,3-dimethylcyclobutanecarboxylic acid
-
Red mercuric(II) oxide (HgO)
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Addition funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, suspend red mercuric(II) oxide (1.1 eq) in anhydrous carbon tetrachloride. Safety Note: This reaction should be performed in a well-ventilated fume hood, and the flask should be wrapped in aluminum foil to exclude light.
-
Addition of Carboxylic Acid: To the stirred suspension, add 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq).
-
Initiation of Reaction: Heat the mixture to reflux with vigorous stirring.
-
Addition of Bromine: Prepare a solution of bromine (1.1 eq) in carbon tetrachloride and add it dropwise via the addition funnel to the refluxing mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture until the red color of the mercuric oxide has disappeared (typically 1-2 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove mercuric bromide.
-
Transfer the filtrate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude 3-bromo-1,1-dimethylcyclobutane can be purified by vacuum distillation.
Step 2: Synthesis of this compound via Dehydrobromination
This protocol is based on the dehydrobromination procedure described by De Meijere, et al.[3]
Materials:
-
3-bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-1,1-dimethylcyclobutane (1.0 eq) in anhydrous dimethyl sulfoxide.
-
Addition of Base: To the stirred solution at room temperature (20 °C), add potassium tert-butoxide (1.2 eq) in one portion.
-
Reaction: Stir the reaction mixture vigorously for 20 minutes at 20 °C.[3]
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with pentane (3 x 50 mL).
-
Combine the organic extracts and wash with water to remove any remaining DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
This compound is a low-boiling point liquid. Carefully remove the pentane by distillation at atmospheric pressure. The product can be further purified by fractional distillation.
-
Data Presentation
| Compound | Starting Material(s) | Reagents | Solvent | Yield | Boiling Point (°C) |
| 3-bromo-1,1-dimethylcyclobutane | 3,3-dimethylcyclobutanecarboxylic acid | HgO, Br₂ | CCl₄ | - | - |
| This compound | 3-bromo-1,1-dimethylcyclobutane | Potassium tert-butoxide | DMSO | 88%[3] | 55.6 (predicted)[4] |
Note: Specific yield and boiling point for 3-bromo-1,1-dimethylcyclobutane prepared by this exact method are not available in the searched literature and would need to be determined experimentally.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3,3-Dimethylcyclobutene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,3-dimethylcyclobutene as a versatile intermediate in organic synthesis. The unique reactivity of this strained four-membered ring system makes it a valuable precursor for the construction of complex molecular architectures found in natural products and pharmacologically active compounds.
Introduction
This compound is a highly strained cycloalkene that serves as a valuable four-carbon building block in organic synthesis. Its utility stems primarily from two key reactive pathways: cycloaddition reactions to form the cyclobutane (B1203170) ring and subsequent thermal electrocyclic ring-opening to generate a substituted diene. These transformations allow for the stereocontrolled introduction of a gem-dimethyl-substituted quaternary center, a common motif in numerous natural products. This document outlines detailed protocols for the synthesis of this compound and its application in subsequent transformations, supported by quantitative data and mechanistic diagrams.
Synthesis of this compound
This compound can be synthesized through several methods, including dehydrohalogenation of a suitable precursor and [2+2] cycloaddition reactions.
Protocol 1: Synthesis via Dehydrobromination of 3-Bromo-1,1-dimethylcyclobutane (B1285389)
This method provides a reliable route to this compound from a commercially available or readily synthesized starting material.
Experimental Protocol:
A solution of 3-bromo-1,1-dimethylcyclobutane in dimethyl sulfoxide (B87167) (DMSO) is treated with potassium tert-butoxide at room temperature. The reaction is typically rapid, proceeding to completion within 20 minutes. The product, this compound, is a volatile liquid and can be isolated by distillation from the reaction mixture.
| Parameter | Value |
| Starting Material | 3-Bromo-1,1-dimethylcyclobutane |
| Reagent | Potassium tert-butoxide |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 20 °C |
| Reaction Time | 0.33 hours (20 minutes) |
| Yield | 88% |
Logical Workflow for Dehydrobromination Synthesis
Application Notes and Protocols: Reaction Kinetics of 3,3-Dimethylcyclobutene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal isomerization of 3,3-dimethylcyclobutene to 2,3-dimethyl-1,3-butadiene (B165502) is a key example of a unimolecular, first-order electrocyclic ring-opening reaction. Understanding the kinetics of this transformation is crucial for researchers in physical organic chemistry, chemical synthesis, and fields where thermal rearrangement pathways are relevant. This document provides a comprehensive overview of the reaction kinetics, detailed experimental protocols for its study, and the necessary data for kinetic modeling.
The isomerization proceeds via a concerted mechanism, as predicted by the Woodward-Hoffmann rules for a 4π-electron system undergoing thermal rearrangement. The reaction is clean, homogeneous, and largely independent of pressure over a wide range, making it an excellent model system for studying unimolecular gas-phase kinetics.[1][2][3]
Reaction Pathway
The thermal isomerization of this compound involves the cleavage of the C1-C2 sigma bond and the concomitant opening of the four-membered ring to form the conjugated diene, 2,3-dimethyl-1,3-butadiene.
Caption: Reaction scheme for the thermal isomerization of this compound.
Quantitative Kinetic Data
The gas-phase thermal isomerization of this compound has been investigated, and the reaction was found to follow first-order kinetics.[1][2][3] The rate constant is independent of pressure over a significant range. The temperature dependence of the rate constant is well-described by the Arrhenius equation.
| Parameter | Value | Units | Reference |
| Arrhenius Equation | k = 10¹³·⁹³ exp(-36,090/RT) | s⁻¹ | [1][2][3] |
| Pre-exponential Factor (A) | 10¹³·⁹³ | s⁻¹ | [1][2][3] |
| Activation Energy (Ea) | 36,090 | cal/mol | [1][2][3] |
| Temperature Range of Study | 150 - 200 | °C | [1][2][3] |
| Reaction Order | First-Order | - | [1][2][3] |
| Nature of Reaction | Homogeneous, Unimolecular | - | [1][2][3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of the starting material and the subsequent kinetic analysis of its isomerization.
Protocol 1: Synthesis of this compound
This protocol is based on the method described for the preparation of this compound, which involves the reduction of 3,3-dimethylcyclopropane nitrile.[3]
Materials:
-
2,2-dimethylpropane-1,3-diol
-
Triethoxy lithium aluminum hydride
-
Toluene-p-sulfonylhydrazide
-
Sodium methoxide (B1231860)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Preparation of 3,3-Dimethylcyclopropane Nitrile: Synthesize 3,3-dimethylcyclopropane nitrile from 2,2-dimethylpropane-1,3-diol following established literature methods.
-
Reduction to Aldehyde: Reduce the nitrile to 3,3-dimethylcyclopropane carboxaldehyde using triethoxy lithium aluminum hydride.
-
Formation of Tosylhydrazone: Convert the aldehyde to its corresponding toluene-p-sulfonylhydrazone by treatment with toluene-p-sulfonylhydrazide.
-
Decomposition to Alkene: Decompose the tosylhydrazone in diglyme in the presence of excess sodium methoxide at 140°C.
-
Product Collection: The resulting hydrocarbon products are carried by a stream of nitrogen and collected in a trap cooled with solid carbon dioxide.
-
Purification: Wash the collected hydrocarbon mixture with water, dry it, and then distill it on a vacuum line. Final purification to >99% is achieved by preparative gas chromatography.
Protocol 2: Gas-Phase Kinetic Study
This protocol outlines the procedure for studying the thermal isomerization of this compound in a static pyrolysis system.
Apparatus:
-
Static pyrolysis reactor (e.g., a spherical quartz vessel) housed in a furnace with precise temperature control (±0.1°C).
-
High-vacuum line for sample introduction and evacuation.
-
Pressure transducer for monitoring the pressure within the reactor.
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column for hydrocarbon analysis (e.g., alumina (B75360) PLOT).
-
Gas sampling valve for reproducible injection of the reactor contents into the GC.
Procedure:
-
Reactor Preparation: The pyrolysis reactor is evacuated to a high vacuum and heated to the desired reaction temperature. The temperature should be allowed to stabilize.
-
Sample Introduction: A known pressure of purified this compound is introduced into the heated reactor. The initial pressure should be recorded.
-
Kinetic Runs: The reaction is allowed to proceed for a measured amount of time.
-
Sampling and Analysis: At predetermined time intervals, a sample of the gas mixture from the reactor is withdrawn and analyzed by gas chromatography.
-
Data Acquisition: The GC analysis will provide the relative concentrations of the reactant (this compound) and the product (2,3-dimethyl-1,3-butadiene).
-
Kinetic Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration of this compound and [A]t is its concentration at time t.
-
Temperature Variation: Repeat the experiment at several different temperatures within the desired range (e.g., 150-200°C) to determine the activation energy and pre-exponential factor from an Arrhenius plot (ln(k) vs. 1/T).
Workflow and Data Analysis
The following diagram illustrates the experimental workflow for the kinetic study of this compound isomerization.
Caption: Workflow for the kinetic analysis of this compound isomerization.
References
Application Notes and Protocols for the Gas-Phase Pyrolysis of 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The gas-phase pyrolysis of 3,3-dimethylcyclobutene is a classic example of a unimolecular isomerization reaction governed by the principles of orbital symmetry. This process, conducted at elevated temperatures, results in the clean and quantitative conversion of this compound into 2-methyl-1,3-pentadiene. Understanding the kinetics and mechanism of this electrocyclic ring-opening reaction is crucial for studies in physical organic chemistry, reaction kinetics, and theoretical chemistry. These application notes provide a comprehensive overview of the reaction, including key kinetic data, detailed experimental protocols, and a visualization of the reaction pathway.
Data Presentation
The thermal isomerization of this compound is a homogeneous, first-order unimolecular reaction. The kinetic parameters for this reaction have been determined experimentally and are summarized in the table below.
| Reactant | Product | Temperature Range (°C) | A-factor (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Rate Constant Equation | Reference |
| This compound | 2-Methyl-1,3-pentadiene | 150 - 200 | 10¹³⁹³ | 36.09 | k = 10¹³⁹³ exp(-36090 / RT) | [1] |
Reaction Mechanism
The gas-phase pyrolysis of this compound proceeds through a concerted, pericyclic reaction mechanism known as an electrocyclic ring-opening. As a 4π-electron system, under thermal conditions, the reaction follows a conrotatory pathway as predicted by the Woodward-Hoffmann rules. This stereospecificity dictates the geometry of the resulting diene.
Caption: Reaction scheme for the thermal isomerization of this compound.
Experimental Protocols
The following protocols are based on the established methodologies for studying gas-phase unimolecular reactions.
Materials and Synthesis of this compound
-
3-Bromo-1,1-dimethylcyclobutane: This starting material can be synthesized from 3,3-dimethylcyclobutanemethanol.
-
Potassium tert-butoxide: A strong, non-nucleophilic base.
-
Dimethyl sulfoxide (B87167) (DMSO): Solvent for the elimination reaction.
-
High-purity nitrogen or argon: Inert gas for the reaction system.
Synthesis Protocol: this compound can be prepared by the dehydrobromination of 3-bromo-1,1-dimethylcyclobutane. The reaction is typically carried out by treating the bromo-compound with a strong base, such as potassium tert-butoxide, in a suitable solvent like DMSO. The product is a volatile liquid and should be purified by fractional distillation before use in kinetic studies.
Gas-Phase Pyrolysis Experimental Setup and Procedure
Apparatus:
-
Static Pyrex Reaction Vessel: A cylindrical glass vessel (approximately 200-500 mL) with a known volume, housed in an electric furnace.
-
Electric Furnace with Temperature Controller: Capable of maintaining a stable temperature (±0.1 °C) in the range of 150-200 °C.
-
Thermocouple: For accurate measurement of the reaction vessel's temperature.
-
Vacuum Line: For evacuating the reaction vessel and handling gaseous samples.
-
Gas Handling System: To introduce the reactant and inert gas into the reaction vessel at precisely measured pressures.
-
Gas Chromatograph (GC): Equipped with a suitable column (e.g., a capillary column coated with a non-polar stationary phase) and a flame ionization detector (FID) for quantitative analysis of the reaction mixture.
Experimental Workflow:
Caption: Workflow for the gas-phase pyrolysis of this compound.
Procedure:
-
Vessel Preparation: The Pyrex reaction vessel is cleaned, dried, and "aged" by carrying out several pyrolysis runs to ensure a reproducible surface and minimize wall effects.
-
Evacuation: The reaction vessel is attached to the vacuum line and evacuated to a high vacuum (e.g., <10⁻⁴ Torr).
-
Reactant Introduction: A known pressure of this compound vapor is introduced into the evacuated reaction vessel. The pressure is kept low to ensure the reaction remains in the unimolecular regime.
-
Initiation of Pyrolysis: The reaction vessel is immersed in the pre-heated electric furnace to bring the reactant to the desired temperature rapidly.
-
Reaction Monitoring: The pyrolysis is allowed to proceed for a measured period. For kinetic runs, a series of experiments are conducted at the same temperature for different durations.
-
Quenching and Sampling: After the desired reaction time, the reaction vessel is removed from the furnace, and the reaction is quenched by rapid cooling. A sample of the gaseous mixture is then taken for analysis.
-
Analysis: The composition of the reaction mixture is determined by gas chromatography. The peak areas of the reactant (this compound) and the product (2-methyl-1,3-pentadiene) are used to calculate their relative concentrations.
-
Data Analysis: The first-order rate constant (k) is determined from the slope of a plot of ln([A]₀/[A]t) versus time, where [A]₀ is the initial concentration of the reactant and [A]t is the concentration at time t.
-
Arrhenius Parameters: The experiment is repeated at several different temperatures to obtain a series of rate constants. The Arrhenius parameters (A-factor and activation energy) are then determined from the intercept and slope of a plot of ln(k) versus 1/T.
References
Application of 3,3-Dimethylcyclobutene in Materials Science: A Detailed Guide to Ring-Opening Metathesis Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylcyclobutene is a strained cyclic olefin that serves as a valuable monomer in materials science, primarily through Ring-Opening Metathesis Polymerization (ROMP). This technique allows for the synthesis of unique polymers with controlled microstructures, which are not readily accessible through other polymerization methods. The primary application of this compound lies in the production of alternating copolymers. Specifically, the ROMP of this compound, followed by hydrogenation, yields a polymer that is equivalent to a perfectly alternating copolymer of ethylene (B1197577) and isobutylene.[1] Such materials are of significant interest for creating novel elastomers and thermoplastics with precisely defined properties.
This document provides detailed application notes and experimental protocols for the use of this compound in materials synthesis via ROMP, targeting researchers and professionals in materials science and related fields.
Data Presentation
The following table summarizes representative quantitative data for the Ring-Opening Metathesis Polymerization of a cyclobutene (B1205218) derivative, illustrating the typical conditions and outcomes of such reactions. While this data is for a related cyclobutene derivative, it provides a valuable reference for the polymerization of this compound.[2]
| Monomer | Catalyst (Loading) | Solvent | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Yield (%) |
| Cyclobutene derivative | Grubbs 1st Gen. (10 mol%) | THF | 0 | 4 | 2500 | 1.11 | 86 |
Experimental Protocols
This section outlines a general protocol for the Ring-Opening Metathesis Polymerization of this compound using a Grubbs-type catalyst. This protocol is based on established procedures for the ROMP of cyclobutene derivatives.[2][3]
Materials
-
This compound (monomer)
-
Grubbs' First Generation Catalyst, [(PCy₃)₂Cl₂Ru=CHPh]
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure
-
Monomer and Solvent Preparation:
-
Purify this compound by distillation over a suitable drying agent (e.g., CaH₂) under an inert atmosphere.
-
Ensure the THF is rigorously dried and deoxygenated, typically by passing it through a solvent purification system or by distillation from sodium/benzophenone ketyl under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and septum under a positive pressure of argon or nitrogen.
-
To the flask, add the desired amount of Grubbs' First Generation Catalyst. For example, for a monomer to catalyst ratio of 100:1, if you plan to use 1 mmol of monomer, you would use 0.01 mmol of the catalyst.
-
-
Polymerization:
-
Dissolve the catalyst in a small amount of anhydrous THF and stir until fully dissolved.
-
In a separate, dry, and inert atmosphere-flushed vial, dissolve the this compound monomer in anhydrous THF.
-
Cool the catalyst solution to 0 °C using an ice bath.
-
Slowly add the monomer solution to the catalyst solution via syringe while stirring vigorously.
-
Allow the reaction to proceed at 0 °C for the desired time (e.g., 4 hours). The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's vinyl protons.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, quench the polymerization by adding a few drops of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Warm the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of rapidly stirring methanol.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
The molecular weight (Mn and Mw) and polydispersity index (PDI) of the resulting polymer can be determined by Gel Permeation Chromatography (GPC).
-
The microstructure of the polymer can be characterized by ¹H and ¹³C NMR spectroscopy.
-
For the production of the alternating ethylene/isobutylene copolymer, the poly(this compound) is subsequently hydrogenated using a suitable catalyst (e.g., Wilkinson's catalyst or Pd/C).
-
Mandatory Visualization
Reaction Pathway for ROMP of this compound
Caption: ROMP of this compound to form an alternating ethylene/isobutylene copolymer.
Experimental Workflow for ROMP
Caption: Experimental workflow for the synthesis of poly(this compound) via ROMP.
References
Application Notes and Protocols for Catalytic Reactions Involving 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for key reactions involving 3,3-dimethylcyclobutene. The focus is on providing clear, reproducible methodologies and comparative data for researchers in organic synthesis and drug development. While this compound is a sterically hindered and relatively stable strained ring system, it undergoes several key transformations, including thermal isomerization and catalytic hydrogenation.
Thermal Isomerization: Electrocyclic Ring-Opening to 2,3-Dimethyl-1,3-butadiene
The thermal isomerization of this compound is a classic example of a pericyclic reaction, specifically a conrotatory 4π-electrocyclic ring-opening. This reaction proceeds cleanly in the gas phase to yield 2,3-dimethyl-1,3-butadiene, a valuable diene in organic synthesis. This uncatalyzed transformation serves as a crucial baseline for understanding the reactivity of the this compound scaffold.
Quantitative Data Summary
The thermal isomerization is a unimolecular, first-order reaction.[1] The kinetic parameters have been determined in the gas phase.[1]
| Reaction | Temperature Range (°C) | Arrhenius Equation (k in s⁻¹) | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |
| Thermal Isomerization of this compound | 150 - 200 | k = 10¹³·⁹³ exp(-36,090/RT) | 36.09 | 8.51 x 10¹³ |
Table 1: Kinetic Data for the Thermal Isomerization of this compound.[1]
Reaction Pathway Diagram
Experimental Protocol: Gas-Phase Thermal Isomerization
This protocol is adapted from the kinetic studies of the thermal isomerization of this compound.[1]
Materials:
-
This compound (reactant)
-
Static vacuum system with a Pyrex reaction vessel of known volume
-
Constant temperature furnace
-
Pressure measurement device (e.g., manometer)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
System Preparation: Evacuate the static vacuum system, including the reaction vessel, to a high vacuum.
-
Temperature Equilibration: Heat the reaction vessel to the desired temperature (e.g., 175 °C) using the furnace and allow the temperature to stabilize.
-
Reactant Introduction: Introduce a known pressure of this compound vapor into the heated reaction vessel. Record the initial pressure.
-
Reaction Monitoring: Monitor the progress of the reaction over time by measuring the total pressure of the system. For a unimolecular isomerization where one mole of reactant produces one mole of product, the total pressure should remain constant.
-
Product Analysis: At various time intervals, withdraw small aliquots of the gas mixture from the reaction vessel.
-
GC Analysis: Analyze the composition of the aliquots using gas chromatography to determine the relative amounts of this compound and the product, 2,3-dimethyl-1,3-butadiene.
-
Data Analysis: Plot the natural logarithm of the concentration (or partial pressure) of this compound versus time. The negative of the slope of this plot will give the first-order rate constant (k) at that temperature.
-
Activation Parameters: Repeat the experiment at several different temperatures within the 150-200 °C range to determine the rate constants at each temperature. An Arrhenius plot (ln(k) vs. 1/T) can then be constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
Catalytic Hydrogenation: Reduction to 1,1-Dimethylcyclobutane
Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes.[2] For this compound, this reaction reduces the double bond to yield the corresponding alkane, 1,1-dimethylcyclobutane. This transformation is highly efficient and proceeds under mild conditions using heterogeneous catalysts such as platinum or palladium.[3][4][5] The reaction involves the syn-addition of two hydrogen atoms across the double bond.[6]
Quantitative Data Summary
| Substrate | Product | Catalyst | Solvent | Temperature | Pressure | Yield |
| This compound | 1,1-Dimethylcyclobutane | PtO₂ (Adam's cat.) or Pd/C | Ethanol (B145695), Ethyl Acetate, or Acetic Acid | Room Temp. | 1-4 atm H₂ | >95% (Expected) |
| 1,2-Dimethylcyclobutene | cis-1,2-Dimethylcyclobutane | Pd, Pt, Ni, or Rh | Not specified | Not specified | Not specified | High (Implied)[4] |
Table 2: Typical Conditions and Expected Yield for Catalytic Hydrogenation.
Experimental Workflow Diagram
Experimental Protocol: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This is a general protocol for the hydrogenation of an alkene, applicable to this compound.
Materials:
-
This compound (substrate)
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or Parr hydrogenation apparatus
-
Celite or another filter aid
Procedure:
-
Flask Preparation: To a clean, dry two- or three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the substrate in a suitable solvent such as ethanol (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Fit the flask with septa and purge with an inert gas (nitrogen or argon).
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate). Caution: Pd/C can be pyrophoric, especially when dry and exposed to air. Handle with care.
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas to one neck of the flask via a needle, or connect the flask to a Parr hydrogenation apparatus.
-
Purging: Carefully evacuate the flask under vacuum and backfill with hydrogen. Repeat this purge cycle two more times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. For balloon hydrogenation, the reaction is run under slight positive pressure. For a Parr apparatus, pressurize to the desired level (e.g., 50 psi).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) if the product is UV-active or has a different polarity, or by gas chromatography (GC) by analyzing small aliquots. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with inert gas.
-
Filtration: Dilute the reaction mixture with more solvent (e.g., ethanol or ethyl acetate) and filter it through a pad of Celite to remove the solid Pd/C catalyst. Wash the filter cake thoroughly with the solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is the product, 1,1-dimethylcyclobutane, which can be further purified by distillation if necessary.
Other Potential Catalytic Reactions: A Note on Reactivity
While well-documented catalytic reactions starting from this compound are scarce, related structures undergo a variety of transformations that suggest potential, albeit challenging, synthetic routes.
-
Ring-Opening Metathesis: Organocatalytic methods, such as hydrazine-catalyzed ring-opening carbonyl-olefin metathesis, have been successfully applied to other cyclobutenes.[1] However, the gem-dimethyl groups on this compound may pose a significant steric barrier to the required [3+2] cycloaddition step in the catalytic cycle, potentially hindering this transformation.
-
Rhodium-Catalyzed Ring-Opening/Expansion: Rhodium catalysts are known to induce ring-opening of strained systems like benzocyclobutenols[7] and ring-expansion of cyclobutenones.[8] A catalytic cycle involving C-C bond insertion by a rhodium complex is plausible but has not been reported for this compound.
-
Palladium-Catalyzed Reactions: Palladium catalysis is versatile for C-C bond formation.[9][10] While many methods focus on synthesizing cyclobutenes, reactions involving the activation of the C-C or C-H bonds of the cyclobutene (B1205218) ring could be envisioned with appropriate directing groups or under specific conditions, though no examples with this compound are currently available.
The exploration of these advanced catalytic methods for this compound remains an open area for research, with the primary challenge being the steric hindrance and relative stability conferred by the gem-dimethyl substitution.
References
- 1. Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. Heterogeneous Activated Carbon-supported Precious Metal Catalysts Useful for Highly Efficient Hydrogenation Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions | MDPI [mdpi.com]
- 7. Rhodium-catalyzed ring opening of benzocyclobutenols with site-selectivity complementary to thermal ring opening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchtrend.net [researchtrend.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylcyclobutene
Welcome to the technical support center for the synthesis of 3,3-dimethylcyclobutene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am synthesizing this compound via dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane (B1285389) using potassium tert-butoxide, but my yield is low and I observe significant side products. What are the likely side reactions?
A1: The dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane is a classic elimination reaction. However, several side reactions can occur, leading to a decreased yield of the desired this compound. The most common side reactions are:
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Thermal Isomerization (Electrocyclic Ring-Opening): this compound is susceptible to thermal isomerization, especially at elevated temperatures. This pericyclic reaction opens the strained four-membered ring to form more stable, conjugated open-chain dienes. The primary isomerization product is 2,3-dimethyl-1,3-butadiene . This reaction is often the major source of impurities.
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Formation of Isomeric Alkenes: While the use of a bulky base like potassium tert-butoxide favors the formation of the less substituted alkene (Hofmann product), which in this case is the desired this compound, the formation of the more substituted Zaitsev product, 1,2-dimethylcyclobutene , can occur as a minor byproduct. The ratio of these products can be influenced by the reaction conditions.
-
Substitution Reaction: Although elimination is favored with a strong, bulky base, a minor amount of the substitution product, tert-butoxy-1,1-dimethylcyclobutane , may be formed through an SN2 pathway.
Below is a diagram illustrating the primary synthetic pathway and the key side reactions.
Caption: Primary synthesis pathway and major side reactions.
Q2: How can I minimize the formation of the thermal isomerization product, 2,3-dimethyl-1,3-butadiene?
A2: Minimizing the formation of the isomerization product is crucial for obtaining a high purity of this compound. The key is to maintain low temperatures throughout the reaction and workup process.
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Reaction Temperature: Perform the dehydrohalogenation at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly below is often sufficient. Avoid prolonged heating.
-
Distillation: When purifying the product by distillation, use a vacuum to lower the boiling point of this compound. This will minimize the thermal stress on the molecule and reduce the rate of isomerization.
-
Storage: Store the purified this compound at low temperatures (e.g., in a refrigerator or freezer) to prevent isomerization over time.
Q3: What is a reliable experimental protocol for the synthesis of this compound from 3-bromo-1,1-dimethylcyclobutane?
A3: The following protocol is a general guideline for the dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane.
Experimental Protocol: Dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane
| Parameter | Value/Procedure |
| Reactants | 3-bromo-1,1-dimethylcyclobutane, Potassium tert-butoxide |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF) |
| Molar Ratio | 1.1 to 1.5 equivalents of potassium tert-butoxide per equivalent of 3-bromo-1,1-dimethylcyclobutane |
| Temperature | 20-25°C (Room Temperature) |
| Reaction Time | 30 minutes to 2 hours (monitor by GC-MS) |
| Workup | 1. Quench the reaction with ice-cold water. 2. Extract the product with a low-boiling point organic solvent (e.g., pentane). 3. Wash the organic layer with water and brine. 4. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4). 5. Carefully remove the solvent by distillation at atmospheric pressure. |
| Purification | Fractional distillation of the crude product under vacuum. |
Workflow for the Synthesis of this compound
Caption: A typical workflow for the synthesis and purification.
Q4: Are there alternative synthetic routes to this compound that might avoid these side reactions?
A4: Yes, alternative routes exist, though they may involve more steps or less readily available starting materials. Some notable alternatives for the construction of the gem-dimethylcyclobutane core include:
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[2+2] Cycloaddition Reactions: Photochemical [2+2] cycloaddition of isobutylene (B52900) with a suitable ketene (B1206846) or other activated alkene can form the cyclobutane (B1203170) ring. Subsequent functional group manipulation would be required to yield this compound. This method can offer good control over the ring formation but may have its own set of photochemical side reactions.
-
Ring Contraction Reactions: Certain larger rings, such as appropriately substituted cyclopentanones or cyclopentenes, can undergo ring contraction to form cyclobutane derivatives. These methods are generally less common for the synthesis of simple cyclobutenes.
The choice of synthetic route will depend on the specific requirements of the research, including scale, purity, and available resources. For many applications, the dehydrohalogenation route remains the most practical, provided the side reactions are carefully managed.
Quantitative Data Summary
While specific yields can vary significantly with reaction conditions, the following table provides a general overview of the expected product distribution in the dehydrohalogenation of 3-bromo-1,1-dimethylcyclobutane.
Table 1: Representative Product Distribution
| Product | Typical Yield Range (%) | Key Influencing Factors |
| This compound | 70 - 85 | Low temperature, bulky base |
| 2,3-Dimethyl-1,3-butadiene | 5 - 20 | High temperature, prolonged reaction/distillation time |
| 1,2-Dimethylcyclobutene | < 5 | Less bulky base, higher temperature |
| tert-Butoxy-1,1-dimethylcyclobutane | < 2 | Protic solvents, less bulky base |
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For further assistance, it is recommended to consult detailed procedures in the primary literature and to use analytical techniques such as GC-MS to carefully monitor reaction progress and product purity.
Technical Support Center: Purification of 3,3-Dimethylcyclobutene
Welcome to the technical support center for the purification of 3,3-dimethylcyclobutene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: Given its low boiling point and volatile nature, the most effective purification techniques for this compound are fractional distillation and preparative gas chromatography (preparative GC).
Q2: What are the known physical and chemical properties of this compound?
A2: Key properties are summarized in the table below. This data is crucial for designing purification protocols.
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molar Mass | 82.14 g/mol [1] |
| Boiling Point | 55.6 ± 7.0 °C (Predicted) |
| Density | 0.799 ± 0.06 g/cm³ (Predicted) |
Q3: What are the potential impurities I might encounter when synthesizing this compound?
A3: When synthesizing this compound from 3-bromo-1,1-dimethylcyclobutane, potential impurities include unreacted starting material, the solvent used for the reaction, and byproducts from side reactions such as elimination or rearrangement products.
Q4: How can I effectively remove residual solvent from the purified this compound?
A4: Due to the high volatility of this compound, standard rotary evaporation under high vacuum is not recommended as it can lead to significant product loss.[2] Instead, consider fractional distillation at atmospheric pressure or careful solvent removal under reduced pressure with precise temperature control.[2][3][4] A Kugelrohr apparatus can also be effective for removing solvents from volatile compounds.[2]
Q5: How should I store purified this compound?
A5: this compound is a volatile and potentially reactive compound. It should be stored in a tightly sealed container at low temperatures (e.g., in a refrigerator or freezer) to minimize evaporation and potential degradation.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent oxidation.
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities. | Inefficient distillation column (too few theoretical plates). | Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between liquid and vapor phases. | |
| Product is lost during distillation. | The receiving flask is not adequately cooled. | Immerse the receiving flask in an ice bath to ensure efficient condensation of the volatile product. |
| Leaks in the distillation apparatus. | Check all joints and connections for a proper seal. Use appropriate grease for ground glass joints if necessary. | |
| Boiling point is inconsistent or lower than expected. | Presence of a low-boiling azeotrope with a solvent or impurity. | Analyze the distillate by GC-MS to identify the components of the azeotrope. Consider using a different solvent in the preceding reaction step if possible. |
Preparative Gas Chromatography (GC) Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak resolution. | Incorrect temperature program. | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds. |
| Column overloading. | Reduce the injection volume to avoid saturating the column. | |
| Inappropriate stationary phase. | Select a column with a stationary phase that provides better selectivity for olefins and the specific impurities present. | |
| Low recovery of the collected fraction. | Inefficient trapping of the eluting compound. | Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath). |
| The flow rate through the collection trap is too high. | Optimize the split ratio to ensure an adequate flow rate to the collection device without compromising separation. | |
| Contamination of collected fractions. | Carryover from previous injections. | Bake out the column at a high temperature before and after each run to remove residual compounds. |
| Impure carrier gas. | Use high-purity carrier gas and ensure all gas lines are free of leaks and contaminants. |
Experimental Protocols
Fractional Distillation of this compound
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Apparatus Setup : Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
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Sample Charging : Charge the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
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Heating : Begin heating the flask gently using a heating mantle.
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Distillation : As the mixture begins to boil, control the heating rate to establish a slow and steady distillation rate (approximately 1-2 drops per second).
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Fraction Collection : Monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of this compound (~56 °C). It is advisable to collect an initial small forerun and a final tail fraction separately from the main product fraction.
-
Completion : Stop the distillation when the temperature either drops or rises significantly, or when only a small amount of residue remains in the distillation flask.
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Storage : Immediately transfer the purified, cooled product to a tightly sealed container and store it at a low temperature.
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Scaling Up 3,3-Dimethylcyclobutene Production
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 3,3-dimethylcyclobutene. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when moving from bench-scale to pilot-scale production of this compound?
A1: The primary challenges in scaling up the production of this compound, a volatile and flammable compound, revolve around maintaining safety, reaction control, and product purity. Key issues include managing the exothermic nature of the reaction, ensuring efficient heat transfer in larger reactors, controlling the addition of reagents, preventing byproduct formation, and safely handling and purifying the final product.[1][2][3][4]
Q2: How does heat management differ at scale compared to the lab?
A2: In a laboratory setting, the high surface-area-to-volume ratio of glassware allows for rapid heat dissipation.[2] During scale-up, the surface area-to-volume ratio decreases significantly, making heat removal less efficient.[4] This can lead to localized hotspots, increased byproduct formation, and potentially a runaway reaction. Therefore, precise temperature control using jacketed reactors and careful control of addition rates are critical at scale.
Q3: What safety precautions are essential for the large-scale synthesis of this compound?
A3: Given that this compound is a volatile and flammable organic compound, robust safety protocols are paramount. This includes conducting a thorough process hazard analysis (PHA), using explosion-proof equipment, ensuring adequate ventilation, and grounding all equipment to prevent static discharge.[5][6][7] All personnel should be equipped with appropriate personal protective equipment (PPE), and an emergency response plan should be in place.
Q4: How can I minimize the formation of isomeric impurities during scale-up?
A4: Isomerization can be a significant issue in elimination reactions, which are a likely route to this compound. To minimize isomeric impurities, it is crucial to maintain strict control over reaction temperature and time. Over-exposure to basic conditions or elevated temperatures can promote the formation of more stable, undesired isomers. The choice of base and solvent system can also influence the regioselectivity of the elimination reaction.[8][9][10]
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: Due to its volatility, fractional distillation is the most common method for purifying this compound at scale. However, given the flammability of the compound, this must be conducted under carefully controlled conditions, potentially under reduced pressure to lower the boiling point and minimize thermal stress on the product. For removal of non-volatile impurities, filtration may be employed. In some cases, preparative gas chromatography can be used for achieving very high purity, though this is less common for large-scale production. Adsorption techniques using materials like activated carbon can also be effective for removing certain impurities.[11][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature at a larger scale. | Monitor reaction progress closely using in-process controls (e.g., GC, NMR). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation. |
| Poor Mixing: Inefficient agitation in a large reactor can lead to localized areas of low reactant concentration. | Optimize the stirrer speed and design to ensure proper mixing. For multiphasic reactions, ensure adequate phase transfer. | |
| Reagent Degradation: The base or other reagents may degrade upon storage or during slow addition at scale. | Use freshly prepared or properly stored reagents. Ensure anhydrous conditions if reagents are moisture-sensitive. | |
| Formation of Byproducts | Over-reaction or Side Reactions: Higher temperatures or longer reaction times at scale can promote side reactions. | Re-optimize the reaction temperature and time for the larger scale. Consider a more selective base or solvent. |
| Presence of Impurities in Starting Materials: Impurities in starting materials can lead to unexpected byproducts. | Ensure the purity of all starting materials through appropriate analytical testing and purification if necessary. | |
| Difficulty in Purification | Azeotrope Formation: The product may form an azeotrope with the solvent or an impurity, making separation by distillation difficult. | Consider using a different solvent for the reaction or extraction. Explore azeotropic distillation techniques with an entrainer. |
| Co-distillation of Impurities: Impurities with similar boiling points to the product can be challenging to separate. | Utilize a distillation column with a higher number of theoretical plates for better separation. Optimize the reflux ratio. | |
| Safety Concerns | Exothermic Reaction is Difficult to Control: Poor heat dissipation in large reactors can lead to a rapid temperature increase. | Use a jacketed reactor with a reliable temperature control system. Add reagents slowly and monitor the internal temperature closely. Consider using a solvent with a higher boiling point to better absorb heat.[4] |
| Handling of Strong Bases: Strong bases used in elimination reactions can be hazardous. | Handle strong bases in a controlled environment (e.g., under an inert atmosphere). Use appropriate PPE and have quenching protocols in place. |
Data Presentation
Table 1: Impact of Scaling Up on Key Synthesis Parameters
| Parameter | Lab-Scale (e.g., 100 mL flask) | Pilot-Scale (e.g., 50 L reactor) | Key Considerations for Scale-Up |
| Heat Transfer | High surface area to volume ratio, efficient heat dissipation. | Low surface area to volume ratio, potential for inefficient heat removal. | Requires a robust reactor cooling system and careful control of exothermic events.[2] |
| Mixing | Efficient mixing with a magnetic stir bar. | Requires optimized mechanical stirring to ensure homogeneity. | Stirrer design and speed are critical to avoid localized concentration gradients.[3] |
| Reaction Time | Typically shorter due to faster heating and cooling. | Often longer due to slower heat and mass transfer. | Reaction times may need to be re-optimized at a larger scale. |
| Addition Rate | Rapid addition of reagents is often possible. | Slow, controlled addition is necessary to manage exotherms. | Dosing pumps and careful monitoring of internal temperature are essential. |
| Work-up | Simple liquid-liquid extractions and drying. | Can be more complex, requiring larger separation vessels and potentially creating emulsions. | Phase separation and extraction efficiency need to be carefully evaluated. |
| Purity | High purity can often be achieved with simple purification methods. | Maintaining high purity can be challenging due to increased potential for byproducts. | Robust purification methods like fractional distillation are crucial. |
Experimental Protocols
Hypothetical Scale-Up Synthesis of this compound via Elimination
This protocol describes a hypothetical scale-up of the synthesis of this compound from 3-bromo-1,1-dimethylcyclobutane (B1285389) via an elimination reaction.
Materials and Equipment:
-
50 L jacketed glass-lined reactor with overhead stirring, reflux condenser, and temperature probe
-
20 L dropping funnel
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Nitrogen inlet
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Receiving vessel for distillation
-
Vacuum pump
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Heating/cooling circulator
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3-bromo-1,1-dimethylcyclobutane (starting material)
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Potassium tert-butoxide (base)
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Anhydrous Tetrahydrofuran (THF) (solvent)
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Saturated aqueous ammonium (B1175870) chloride solution (for quenching)
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Brine solution
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Anhydrous sodium sulfate
Procedure:
-
Reactor Preparation: The 50 L reactor is thoroughly dried and purged with nitrogen.
-
Charging the Reactor: 20 L of anhydrous THF is charged into the reactor. The reactor is cooled to 0 °C using the heating/cooling circulator.
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Addition of Base: 2.5 kg of potassium tert-butoxide is carefully added to the THF under a nitrogen blanket while maintaining the temperature at 0-5 °C. The mixture is stirred until the base is fully dissolved.
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Addition of Starting Material: A solution of 5 kg of 3-bromo-1,1-dimethylcyclobutane in 5 L of anhydrous THF is added dropwise from the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours. The progress of the reaction is monitored by GC analysis of aliquots.
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Quenching: The reactor is cooled back to 0 °C. The reaction is carefully quenched by the slow addition of 10 L of saturated aqueous ammonium chloride solution, keeping the temperature below 15 °C.
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Work-up: The biphasic mixture is stirred for 30 minutes. The layers are allowed to separate, and the lower aqueous layer is drained. The organic layer is washed with 10 L of brine.
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Drying and Filtration: The organic layer is dried over anhydrous sodium sulfate, and then filtered to remove the drying agent.
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Purification: The THF is removed by distillation at atmospheric pressure. The resulting crude product is then purified by fractional distillation under reduced pressure to yield this compound.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting decision tree for low yield or purity in this compound synthesis.
References
- 1. omicsonline.org [omicsonline.org]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. visimix.com [visimix.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. Safety considerations for scaling up from lab to pilot plant - American Chemical Society [acs.digitellinc.com]
- 6. Safety Considerations in the Design of Small Systems | AIChE [aiche.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Activated carbon - Wikipedia [en.wikipedia.org]
- 12. VOC filtration against volatile organic compounds [airfiltration.mann-hummel.com]
Technical Support Center: Optimizing Conditions for 3,3-Dimethylcyclobutene Ring-Opening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ring-opening of 3,3-dimethylcyclobutene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the electrocyclic ring-opening of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient temperature for thermal ring-opening. | The thermal ring-opening of cyclobutenes is a pericyclic reaction that requires sufficient thermal energy to overcome the activation barrier. For 3,3-disubstituted cyclobutenes, temperatures in the range of 120-190°C are often required.[1] Increase the reaction temperature incrementally and monitor the reaction progress by GC-MS or NMR. |
| Inappropriate wavelength or light source for photochemical ring-opening. | Photochemical electrocyclic reactions are highly dependent on the excitation wavelength. Different excited states can lead to different reaction pathways.[2] Ensure the light source (e.g., 193, 214, or 228-nm) is appropriate for exciting the π,π* state of the cyclobutene (B1205218).[2] | |
| Presence of quenching impurities. | Impurities can interfere with photochemical reactions by quenching the excited state. Purify the starting material and solvent to remove any potential quenchers. | |
| Formation of Undesired Stereoisomers | Incorrect reaction conditions (thermal vs. photochemical). | The stereochemical outcome of the ring-opening is governed by the Woodward-Hoffmann rules and depends on whether the reaction is under thermal or photochemical control.[3][4][5][6] For a 4π electron system like cyclobutene, thermal ring-opening is conrotatory, while photochemical ring-opening is disrotatory.[5][6] Verify that the correct conditions are being used to obtain the desired stereoisomer. |
| Thermodynamic vs. kinetic control. | In some cases, the initially formed kinetic product can isomerize to a more stable thermodynamic product, especially at higher temperatures.[7] Analyze the product mixture at different reaction times to determine if isomerization is occurring. Lowering the reaction temperature may favor the kinetic product. | |
| Side Reactions and Byproduct Formation | [2+2] Cycloreversion. | Especially under photochemical conditions, cyclobutene derivatives can undergo cycloreversion to form alkynes and alkenes.[2] The ratio of ring-opening to cycloreversion can be wavelength-dependent.[2] Consider using a longer wavelength light source, as this has been shown to favor ring-opening over cycloreversion in some cases.[2] |
| Polymerization. | The diene product can be susceptible to polymerization, especially at high concentrations and temperatures. Keep the reactant concentration low and consider using a radical inhibitor if polymerization is suspected. | |
| Rearrangement of the diene product. | The conjugated diene product may undergo subsequent reactions, such as cyclization to form pyran-like structures, particularly if there are suitable substituents.[7] Characterize byproducts thoroughly to identify any rearrangement pathways. Adjusting reaction time and temperature can help minimize these subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary driving force for the ring-opening of this compound?
The primary driving force is the release of ring strain in the four-membered cyclobutene ring.[3] The deviation from the ideal tetrahedral bond angle creates significant strain, which is relieved upon conversion to the more stable, conjugated diene system.
Q2: How do thermal and photochemical conditions affect the stereochemistry of the product?
The stereochemistry is dictated by the Woodward-Hoffmann rules for electrocyclic reactions.[5]
-
Thermal Conditions: The reaction proceeds via a conrotatory motion of the substituents at C3 and C4.[6][8][9] This means the methyl groups rotate in the same direction (both clockwise or both counter-clockwise).
-
Photochemical Conditions: The reaction proceeds via a disrotatory motion, where the methyl groups rotate in opposite directions.[6]
This difference arises from the symmetry of the highest occupied molecular orbital (HOMO) in the ground state (thermal) versus the excited state (photochemical).[6]
Q3: What is "torquoselectivity" and how does it apply to substituted cyclobutenes?
Torquoselectivity refers to the preference for one conrotatory pathway over the other in asymmetrically substituted cyclobutenes. This preference is influenced by both steric and electronic effects of the substituents.[7][10] For instance, electron-donating groups tend to rotate "outward," while electron-accepting groups may favor an "inward" rotation.[7] The gem-dimethyl groups in this compound also influence the stereochemical outcome due to steric interactions in the transition state.
Q4: Can solvents influence the outcome of the reaction?
Yes, solvents can have an effect, particularly in cases where the transition state has significant charge separation. For the ring-opening of cyclobutene radical cations, the solvent can influence the competition between different reaction pathways.[11] While the ring-opening of neutral this compound is a concerted pericyclic reaction with a less polar transition state, highly polar solvents might still subtly influence the reaction rate and selectivity, especially if there are polar substituents on the ring.[10]
Q5: Are catalysts effective for this ring-opening reaction?
While the classical ring-opening is a thermal or photochemical process, certain metal catalysts can facilitate related transformations. For instance, ring-opening metathesis polymerization (ROMP) of cyclobutene derivatives can be achieved using catalysts like the Grubbs catalyst.[12] Additionally, photoredox catalysis has been employed for the ring-opening of functionalized bicyclobutanes to generate cyclobutenes.[13][14] However, for the simple electrocyclic ring-opening of this compound, thermal or photochemical initiation is standard.
Experimental Protocols
General Protocol for Thermal Ring-Opening of a 3,3-Disubstituted Cyclobutene
This is a general guideline and may require optimization for specific substrates.
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Preparation: Place the 3,3-disubstituted cyclobutene derivative in a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser.
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Solvent: Add a high-boiling, inert solvent (e.g., decane, diphenyl ether) to achieve the desired reaction temperature. The concentration should be kept low to minimize potential polymerization of the diene product.
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Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which could potentially lead to side reactions with the diene product.
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Heating: Heat the reaction mixture to the target temperature (typically 120-190°C) using an oil bath or a heating mantle with a temperature controller.[1]
-
Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Once the reaction has reached completion (or the desired conversion), cool the mixture to room temperature.
-
Purification: The diene product can be purified from the solvent and any byproducts by fractional distillation or column chromatography. Due to the volatility of some dienes, care should be taken during solvent removal.
Visualizations
Reaction Pathways
Caption: Thermal vs. Photochemical Ring-Opening Pathways.
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Reaction Conversion.
References
- 1. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. rzepa.net [rzepa.net]
- 5. chemistnotes.com [chemistnotes.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ELECTROCYCLIC REACTIONS [research.cm.utexas.edu]
- 10. The effect of solvation in torquoselectivity: ring opening of monosubstituted cyclobutenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04457B [pubs.rsc.org]
Technical Support Center: Byproduct Analysis in 3,3-Dimethylcyclobutene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during reactions involving 3,3-dimethylcyclobutene.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, focusing on the formation of unexpected byproducts.
Issue 1: Presence of Unexpected Peaks in GC-MS Analysis of Thermal Isomerization
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Question: My GC-MS analysis of the thermal isomerization of this compound shows the expected product, 2-methyl-1,3-pentadiene (B74102) (isoprene), but also several other significant peaks at higher retention times. What are these byproducts?
-
Answer: The most common byproducts in the thermal isomerization of this compound are dimers formed through Diels-Alder reactions. The primary isomerization product, isoprene (B109036), is a conjugated diene that can react with the starting material, this compound (which acts as a dienophile), in a [4+2] cycloaddition.
-
Troubleshooting Steps:
-
Confirm Reaction Conditions: High concentrations of the starting material and prolonged reaction times can favor the bimolecular Diels-Alder reaction over the unimolecular isomerization. Consider diluting the reaction mixture or reducing the reaction time.
-
Lower the Temperature: While a certain temperature is required for the isomerization, excessively high temperatures can sometimes promote side reactions. A temperature range of 150-200°C is typically employed for the gas-phase isomerization.
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Analyze Byproducts: Characterize the dimer structures using mass spectrometry and NMR. The expected mass of the dimer would be the sum of the masses of this compound (82.14 g/mol ) and isoprene (68.12 g/mol ), which is 150.26 g/mol .
-
-
Issue 2: Low Yield of Isoprene and Formation of Polymeric Material
-
Question: I am attempting the thermal ring-opening of this compound, but I am observing a low yield of the desired diene and the formation of a viscous or solid residue in my reaction vessel. What is causing this?
-
Answer: While sterically hindered cyclobutene (B1205218) derivatives have shown resistance to polymerization, under certain conditions, such as the presence of radical initiators or very high temperatures, oligomerization or polymerization of the starting material or the diene product can occur.
-
Troubleshooting Steps:
-
Ensure Purity of Starting Material: Impurities in the this compound, such as peroxides, can initiate radical polymerization. Purify the starting material by distillation before use.
-
Control Temperature Carefully: Overheating can lead to complex decomposition and polymerization pathways. Maintain a consistent and controlled temperature throughout the reaction.
-
Use Radical Inhibitors: If radical polymerization is suspected, the addition of a small amount of a radical inhibitor, such as hydroquinone (B1673460) or BHT, can suppress this side reaction.
-
-
Issue 3: Fragmentation of Products Observed in Mass Spectrometry
-
Question: My mass spectrometry results show fragments with m/z values significantly lower than the expected product. What could be the cause?
-
Answer: Fragmentation of the parent molecule or the primary product can occur in the mass spectrometer's ionization chamber, especially with high-energy ionization methods like electron ionization (EI). Additionally, at very high reaction temperatures, thermal cracking of the hydrocarbon backbone can lead to the formation of smaller volatile molecules. The thermal decomposition of related compounds like 3-methylcyclobutanone has been shown to yield smaller molecules like propene and ketene.
-
Troubleshooting Steps:
-
Optimize MS Conditions: If using EI-MS, consider reducing the ionization energy to minimize fragmentation and enhance the molecular ion peak.
-
Analyze for Volatile Byproducts: Use a GC method with a temperature program that can resolve very volatile compounds to check for the presence of smaller alkanes and alkenes.
-
Review Reaction Temperature: Extremely high temperatures can lead to thermal decomposition. If possible, conduct the reaction at the lower end of the effective temperature range.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary product of the thermal reaction of this compound?
-
A1: The primary product is 2-methyl-1,3-pentadiene (a constitutional isomer of isoprene) formed via a unimolecular, first-order electrocyclic ring-opening reaction.
-
-
Q2: What are the most likely dimeric byproducts?
-
A2: The most probable dimeric byproducts are Diels-Alder adducts. The diene product (2-methyl-1,3-pentadiene) can react with the starting cyclobutene (dienophile).
-
-
Q3: How can I minimize the formation of Diels-Alder byproducts?
-
A3: To favor the unimolecular isomerization over the bimolecular Diels-Alder reaction, you can:
-
Work at lower concentrations (higher dilution).
-
Use shorter reaction times and monitor the reaction progress to stop it once the desired conversion is reached.
-
Consider a flow-through reactor system for gas-phase reactions to minimize the contact time between the product and remaining reactant at high temperatures.
-
-
-
Q4: What analytical techniques are best for identifying and quantifying byproducts?
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A4: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
-
GC-MS is excellent for separating the volatile components of the reaction mixture and providing initial identification based on mass-to-charge ratios and fragmentation patterns.
-
¹H and ¹³C NMR are crucial for unambiguous structure elucidation of the main product and any isolated byproducts.
-
-
-
Q5: Are there any known side reactions of this compound with common reagents other than thermal isomerization?
-
A5: Yes, the double bond in this compound can undergo reactions typical of alkenes, such as electrophilic additions. Reactions with acids could lead to carbocation formation and subsequent rearrangement or capture by a nucleophile, introducing other potential byproducts depending on the reaction conditions.
-
Data Presentation
Table 1: Expected Byproducts in the Thermal Isomerization of this compound
| Byproduct Type | Potential Structure(s) | Formation Pathway | Expected Molecular Weight ( g/mol ) |
| Isomerization Product | 2-Methyl-1,3-pentadiene | Electrocyclic Ring-Opening | 82.14 |
| Diels-Alder Dimers | Adduct of 2-Methyl-1,3-pentadiene and this compound (various isomers) | [4+2] Cycloaddition | 164.28 |
| Oligomers/Polymers | Poly(this compound) or Poly(2-methyl-1,3-pentadiene) | Radical or thermal polymerization | Variable |
| Fragmentation Products | Smaller alkanes and alkenes (e.g., propene, isobutene) | Thermal decomposition at high temperatures | Variable |
Table 2: Illustrative Quantitative Analysis of a Thermal Isomerization Reaction Mixture by GC-MS
| Compound | Retention Time (min) | Area % | Identification Method |
| This compound | 5.2 | 15.6 | MS, NMR |
| 2-Methyl-1,3-pentadiene | 6.8 | 78.3 | MS, NMR |
| Diels-Alder Dimer 1 | 12.5 | 4.1 | MS |
| Diels-Alder Dimer 2 | 12.9 | 1.8 | MS |
| Unidentified High Boilers | >14.0 | 0.2 | MS |
Note: The data in this table is for illustrative purposes only and will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Thermal Isomerization of this compound
-
Preparation: Ensure the this compound starting material is pure. If necessary, distill it before use.
-
Reaction Setup:
-
Gas Phase: Pass a stream of inert gas (e.g., nitrogen or argon) through a heated tube containing the this compound. The reaction temperature should be maintained between 150-200°C. Collect the product in a cold trap.
-
Solution Phase: Dissolve this compound in a high-boiling, inert solvent (e.g., dodecane). Heat the solution to the desired temperature (e.g., 180°C) under an inert atmosphere.
-
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Workup: Once the desired conversion is achieved, cool the reaction mixture. For the solution phase reaction, the product can be isolated by fractional distillation.
Protocol 2: GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Dilute an aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. Quantify the relative amounts of each component by peak area integration.
Protocol 3: NMR Analysis
-
Sample Preparation: Isolate the main product and any major byproducts by preparative GC or fractional distillation. Dissolve the purified samples in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR techniques such as COSY and HSQC can be used to aid in structure elucidation.
-
Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structures of the products and byproducts.
Mandatory Visualization
Caption: Workflow of this compound reactions and byproduct analysis.
Caption: Troubleshooting logic for byproduct formation in this compound reactions.
Technical Support Center: 3,3-Dimethylcyclobutene
This technical support center provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 3,3-dimethylcyclobutene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Product Formation in Thermal Reactions
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Symptom: You are performing a reaction at an elevated temperature and observe the formation of a diene product, 2,3-dimethyl-1,3-butadiene, instead of or in addition to your expected product.
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Cause: this compound can undergo a thermal electrocyclic ring-opening reaction to form 2,3-dimethyl-1,3-butadiene.[1][2][3][4] This is a common reactivity pattern for cyclobutenes due to the relief of ring strain.[4]
-
Solution:
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Lower Reaction Temperature: If possible, conduct your reaction at a lower temperature to minimize the rate of the ring-opening side reaction.
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Alternative Synthetic Route: Consider a different synthetic strategy that does not require high temperatures.
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Photochemical Conditions: For some reactions, photochemical conditions might be an alternative to thermal activation, which may favor different reaction pathways.
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Issue 2: Inconsistent Reaction Yields
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Symptom: You are experiencing variable and non-reproducible yields in your reactions.
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Cause: This could be due to the degradation of your this compound starting material. As a strained and potentially reactive molecule, it may be sensitive to air, moisture, or impurities.
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Solution:
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Verify Purity: Check the purity of your this compound using techniques like GC-MS or NMR.
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Use Fresh or Purified Material: If the purity is questionable, consider purifying the material (e.g., by distillation under an inert atmosphere) or using a fresh bottle.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.
-
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Q2: What are the main hazards associated with this compound?
A2: While specific hazard data for this compound is limited, based on its structure and related compounds, it should be treated as a highly flammable liquid. Vapors may form explosive mixtures with air. It may also be an aspiration hazard if swallowed.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: You should wear appropriate personal protective equipment, including flame-retardant laboratory coats, chemical-resistant gloves (inspect before use), and safety glasses or goggles.[6] All handling of the neat compound should be done in a well-ventilated fume hood.
Q4: Can this compound undergo polymerization?
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16327-38-1 | [6][7][8][9][10][11][12] |
| Molecular Formula | C₆H₁₀ | [8][9] |
| Molecular Weight | 82.14 g/mol | [8][9] |
| Boiling Point | 55.6 ± 7.0 °C (Predicted) | [8] |
| Density | 0.799 ± 0.06 g/cm³ (Predicted) | [8] |
| Enthalpy of Vaporization | 28.18 kJ/mol (Calculated) | [7] |
| Enthalpy of Fusion | 2.25 kJ/mol (Calculated) | [7] |
Table 2: Safety Information
| Hazard | Precaution | Source |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment. | |
| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed. Store under inert gas. | [5] |
| Handling | Avoid contact with skin and eyes. Use only non-sparking tools. Take precautionary measures against static discharge. | [6] |
| First Aid (Inhalation) | Move person into fresh air. | [6] |
| First Aid (Skin Contact) | Wash off with soap and plenty of water. | [6] |
| First Aid (Eye Contact) | Rinse thoroughly with plenty of water for at least 15 minutes. | [6] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. | [6] |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound
This protocol outlines the safe handling of this compound, which should be treated as a flammable and potentially air- and moisture-sensitive liquid.
-
Preparation:
-
Ensure a fume hood is available and functioning correctly.
-
Have all necessary glassware oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Prepare a dry, inert atmosphere in your reaction vessel using a Schlenk line or a glovebox.
-
Have appropriate quenching agents and spill kits readily accessible.
-
-
Transferring the Liquid:
-
Use a syringe or cannula that has been purged with inert gas to transfer this compound.
-
If transferring from a septum-sealed bottle, use a needle connected to a source of inert gas to maintain positive pressure within the bottle.
-
Avoid opening the container directly to the atmosphere.
-
-
Running the Reaction:
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If heating is required, use a temperature-controlled oil bath or heating mantle. Avoid open flames.
-
Monitor the reaction for any signs of decomposition or unexpected side reactions.
-
-
Workup and Waste Disposal:
-
Quench the reaction carefully, preferably at a low temperature.
-
Dispose of all waste, including contaminated syringes and needles, in appropriately labeled hazardous waste containers.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in reactions with this compound.
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. fishersci.com [fishersci.com]
- 6. Page loading... [guidechem.com]
- 7. Cyclobutene, 3,3-dimethyl- (CAS 16327-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. chembk.com [chembk.com]
- 9. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 16327-38-1 [chemicalbook.com]
- 11. This compound | CAS#:16327-38-1 | Chemsrc [chemsrc.com]
- 12. CAS NO. 16327-38-1 | this compound | [localpharmaguide.com]
Technical Support Center: Troubleshooting 3,3-Dimethylcyclobutene Polymerization
Welcome to the technical support center for the polymerization of 3,3-dimethylcyclobutene. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues, particularly low conversion, encountered during the ring-opening metathesis polymerization (ROMP) of this sterically hindered monomer.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no conversion in my this compound polymerization?
Low to no conversion in the ROMP of this compound is a frequently encountered issue. The primary reason is the significant steric hindrance caused by the two methyl groups on the same carbon atom of the cyclobutene (B1205218) ring. This steric bulk can prevent the monomer from effectively approaching the active catalyst center, thereby inhibiting polymerization.[1] For a closely related monomer, methyl this compound-1-carboxylate, no polymerization was observed under anionic or free radical conditions due to this excessive steric hindrance.[1][2]
While challenging, addressing other experimental parameters can help determine if factors other than inherent monomer reactivity are contributing to the low conversion. A systematic approach to troubleshooting is recommended.
Q2: Which catalyst is recommended for the ROMP of sterically hindered cyclobutenes?
For sterically demanding monomers, highly active and robust catalysts are required. Grubbs' 3rd generation catalyst is often a good starting point due to its fast initiation rates and high tolerance to various functional groups.[3][4] Schrock's catalysts are also known for their high activity, but they are more sensitive to air and moisture.[4] For any catalyst, ensure it is fresh and has been stored under inert conditions to prevent deactivation.[1]
Q3: How critical are monomer and solvent purity?
Monomer and solvent purity are critical for successful ROMP reactions. Impurities in the monomer or solvent can act as poisons to the catalyst, leading to deactivation and low conversion.[1] It is essential to use highly purified, anhydrous, and degassed monomers and solvents. Common impurities to be aware of include water, oxygen, and any residual reagents from the monomer synthesis.
Q4: What is the optimal temperature for this polymerization?
Temperature is a critical parameter that can significantly influence the outcome of the polymerization. For ROMP of many cyclobutene derivatives, reactions are often conducted at temperatures ranging from 0°C to room temperature.[1] While higher temperatures can sometimes increase the rate of polymerization, they may also lead to catalyst decomposition or undesirable side reactions.[1] It is advisable to start with milder conditions (e.g., 0°C or room temperature) and incrementally increase the temperature if low conversion persists, while carefully monitoring for catalyst degradation.
Q5: Could the choice of solvent be the issue?
Yes, the solvent can play a significant role. Dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are commonly used solvents for the ROMP of cyclobutene derivatives.[5] The choice of solvent can affect catalyst activity, polymer solubility, and the overall reaction kinetics. If you are experiencing low conversion, trying the reaction in a different anhydrous, degassed solvent is a valid troubleshooting step.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low conversion issues in the polymerization of this compound.
Step 1: Evaluate Monomer Reactivity
The most probable cause for low conversion is the inherent low reactivity of this compound due to steric hindrance.
-
Action: As a control experiment, attempt the polymerization of a less sterically hindered cyclobutene derivative (e.g., 3-methylcyclobutene (B14740577) or unsubstituted cyclobutene) under the same conditions.
-
Expected Outcome: If the control monomer polymerizes successfully, it strongly suggests that the steric bulk of this compound is the primary issue. If the control also fails, proceed to the next troubleshooting steps.
Step 2: Verify Catalyst Activity
Catalyst inactivity is a common reason for failed ROMP reactions.
-
Action:
-
Use a fresh batch of catalyst from a reputable supplier.
-
Ensure the catalyst has been stored under an inert atmosphere and handled exclusively in a glovebox or using Schlenk line techniques.
-
Consider testing the catalyst with a highly reactive monomer like norbornene to confirm its activity.
-
-
Expected Outcome: If the catalyst polymerizes the test monomer, it is likely active.
Step 3: Ensure Purity of Reagents and Solvents
Impurities can poison the catalyst.
-
Action:
-
Repurify the this compound monomer, for instance, by distillation from a drying agent like calcium hydride.
-
Use anhydrous, degassed solvents. Ensure your solvent purification system is functioning correctly.
-
-
Expected Outcome: Improved conversion may be observed if impurities were the inhibiting factor.
Step 4: Optimize Reaction Conditions
Fine-tuning the reaction parameters can sometimes overcome activation barriers.
-
Action:
-
Catalyst Loading: Increase the catalyst loading. While not ideal for producing high molecular weight polymers, it can help initiate polymerization if the initiation is slow.
-
Temperature: Systematically vary the reaction temperature. Start at 0°C or room temperature and incrementally increase it, for example, to 40-50°C. Be mindful of potential catalyst decomposition at higher temperatures.
-
Concentration: Adjust the monomer concentration. Higher concentrations may favor polymerization over catalyst decomposition.
-
-
Expected Outcome: An optimal set of conditions may lead to an increase in conversion.
The following diagram illustrates a logical workflow for troubleshooting low conversion.
Data Presentation
Due to the challenges in homopolymerizing this compound, quantitative data for its successful ROMP is scarce in the literature. However, for comparison, the following table summarizes typical results for the ROMP of less hindered cyclobutene derivatives.
| Monomer | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Mn (kDa) | PDI | Reference |
| Cyclobutene derivative with norbornene moiety | Grubbs' 1st Gen (10) | THF | 0 | 86 | 2.5 | 1.11 | [5][6][7] |
| 3-methylcyclobutene (in copolymerization) | Not Specified | Not Specified | Not Specified | High | Not Reported | Not Reported | [8] |
Experimental Protocols
General Protocol for ROMP of a Substituted Cyclobutene
Note: This is a general procedure and may require significant optimization for a sterically hindered monomer like this compound. All operations should be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques).
Materials:
-
This compound (purified and degassed)
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous, degassed solvent (e.g., dichloromethane or THF)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
Reaction Setup: In a glovebox, dissolve the desired amount of Grubbs' catalyst in the chosen solvent in a reaction vessel equipped with a magnetic stir bar.
-
Initiation: To the stirring catalyst solution, add the this compound monomer. The monomer-to-catalyst ratio will theoretically determine the degree of polymerization.
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., 0°C or 25°C) for the specified time (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹H NMR or GPC.
-
Termination: Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for an additional 20-30 minutes.
-
Isolation: Remove the reaction vessel from the glovebox and pour the reaction mixture into a large volume of cold methanol to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer by GPC (for molecular weight and PDI) and NMR spectroscopy (for structure).
The following diagram outlines the general experimental workflow for the ROMP of a cyclobutene monomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Selective ring-opening metathesis polymerization (ROMP) of cyclobutenes. Unsymmetrical ladderphane containing polycyclobutene and polynorbornene strands [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. 20.210.105.67 [20.210.105.67]
preventing decomposition of 3,3-dimethylcyclobutene
Welcome to the technical support center for 3,3-dimethylcyclobutene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on preventing the decomposition of this compound during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample of this compound shows a new peak in the GC-MS analysis after heating. What is happening?
A1: this compound is susceptible to thermal decomposition, primarily through a unimolecular isomerization reaction to form 4-methylpenta-1,3-diene. This is a well-characterized, first-order process that becomes significant at elevated temperatures.
-
Troubleshooting Steps:
-
Confirm the Decomposition Product: The primary decomposition product is 4-methylpenta-1,3-diene. You can confirm its presence by comparing the mass spectrum of the new peak with reference spectra for 4-methylpenta-1,3-diene.[1][2]
-
Review Experimental Temperature: The thermal isomerization of this compound in the gas phase is significant in the temperature range of 150-200°C.[3] If your experimental conditions involve temperatures in or approaching this range, thermal decomposition is the likely cause.
-
Minimize Heat Exposure: Reduce the duration and temperature of any heating steps. If possible, perform reactions at a lower temperature for a longer period. For distillations, use vacuum distillation to lower the boiling point.
-
Q2: Can this compound decompose at room temperature?
A2: While the primary thermal isomerization has a significant activation energy and is slow at room temperature, prolonged storage or exposure to certain conditions can lead to degradation.
-
Troubleshooting Steps:
-
Check for Contaminants: The presence of acidic or basic impurities, or trace metals, can potentially catalyze decomposition pathways even at lower temperatures. Ensure all glassware is scrupulously clean and solvents are of high purity.
-
Protect from Light: Photochemical pathways can lead to decomposition. Store this compound in an amber vial or otherwise protected from light, especially UV sources.
-
Inert Atmosphere: While not strictly necessary for short-term handling, for long-term storage, it is good practice to store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although the primary decomposition pathway is isomerization.
-
Q3: I am using a solvent for my reaction. Can this affect the stability of this compound?
A3: Yes, the solvent can influence the rate of thermal decomposition. While specific data for this compound is limited, studies on analogous compounds like 1,2-dimethylcyclobutene show that the solvent can affect the activation energy of the isomerization.
-
Troubleshooting Steps:
-
Solvent Polarity: The rate of isomerization of similar cyclobutenes has been observed to vary in solvents of different polarities.[4] If you suspect solvent-mediated decomposition, consider switching to a less polar or non-polar solvent if your reaction chemistry allows.
-
Aprotic Solvents: Avoid acidic or protic solvents if possible, as these could potentially catalyze ring-opening reactions.
-
Decomposition Pathways and Prevention
The primary decomposition pathway for this compound is a thermal electrocyclic ring-opening to form 4-methylpenta-1,3-diene.
Caption: Thermal decomposition of this compound.
Other potential, though less characterized, decomposition pathways include photochemical ring-opening and acid/base or metal-catalyzed isomerizations.
General Prevention Workflow:
Caption: Workflow for preventing decomposition.
Quantitative Data
Thermal Decomposition Kinetics
The gas-phase thermal isomerization of this compound to 4-methylpenta-1,3-diene is a first-order reaction with the following Arrhenius parameters:[3]
| Parameter | Value |
| Pre-exponential factor (A) | 1013.93 s-1 |
| Activation Energy (Ea) | 36.09 kcal/mol |
| Temperature Range | 150-200 °C |
| Rate Equation | k = 1013.93 exp(-36090 / RT) s-1 |
Solvent Effects on Isomerization (Data from 1,2-dimethylcyclobutene as an analog)
The thermal isomerization of 1,2-dimethylcyclobutene was studied in different solvents, providing insight into potential solvent effects on this compound.[4]
| Solvent | Pre-exponential factor (A) (s-1) | Activation Energy (Ea) (kcal/mol) |
| Dimethylphthalate | 1013.635 | 35.19 |
| 1-Dodecene | 1013.287 | 34.62 |
| Benzonitrile | 1013.233 | 34.38 |
Experimental Protocols
Protocol 1: Monitoring Thermal Stability of this compound by GC-MS
Objective: To quantify the thermal decomposition of this compound in the gas or solution phase over time at a specific temperature.
Materials:
-
This compound
-
High-purity solvent (e.g., dodecane (B42187) for solution-phase studies)
-
Internal standard (e.g., undecane)
-
GC vials with septa
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent at known concentrations.
-
Aliquot the solution into several GC vials and seal them.
-
-
Heating:
-
Place the vials in a temperature-controlled oven or heating block at the desired temperature.
-
Remove vials at predetermined time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Immediately cool the removed vials to quench the reaction.
-
-
GC-MS Analysis:
-
GC Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample from each vial.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 2 minutes.
-
-
MS Detection: Operate the mass spectrometer in full scan mode to identify the peaks of this compound, 4-methylpenta-1,3-diene, and the internal standard.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and 4-methylpenta-1,3-diene.
-
Normalize the peak areas to the internal standard.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
-
Protocol 2: General Procedure for Photochemical Stability Assessment
Objective: To assess the stability of this compound under exposure to UV light.
Materials:
-
This compound
-
Photochemically inert solvent (e.g., cyclohexane)
-
Quartz tubes or cuvettes
-
UV lamp with a known wavelength output
-
GC-MS for analysis
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Irradiation:
-
Place the unwrapped sample in a photolysis apparatus at a controlled temperature.
-
Irradiate the sample with the UV lamp for a set period.
-
Keep the dark control sample under the same temperature conditions but shielded from light.
-
-
Analysis:
-
After the irradiation period, analyze both the irradiated sample and the dark control by GC-MS.
-
Compare the chromatograms to identify any new peaks in the irradiated sample, which would indicate photochemical decomposition products.
-
Quantify the remaining this compound to determine the extent of decomposition.
-
References
- 1. 4-Methyl-1,3-pentadiene | C6H10 | CID 13555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-METHYL-1,3-PENTADIENE(926-56-7) 1H NMR [m.chemicalbook.com]
- 3. Thermal isomerization of cyclobutenes. Part 10.—this compound and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. Isomerization of cyclobutenes. Part 9.—Thermal unimolecular isomerization of 1,2-dimethylcyclobutene in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 3,3-Dimethylcyclobutene Reactions
Welcome to the technical support center for analytical methods used in monitoring reactions involving 3,3-dimethylcyclobutene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for monitoring the thermal isomerization of this compound?
A1: The most common and effective techniques for monitoring the thermal isomerization of this compound to its ring-opened isomers (such as 2,3-dimethyl-1,3-butadiene (B165502) and 3-methyl-1,3-pentadiene) are Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and in-situ Fourier-Transform Infrared (FTIR) spectroscopy. The choice of method depends on the specific requirements of your experiment, such as the need for real-time monitoring, quantitative accuracy, and structural elucidation of products.
Q2: How can I choose the best analytical method for my specific experimental setup?
A2: The selection of an appropriate analytical method hinges on several factors. The flowchart below provides a general decision-making framework.
Q3: What are the expected major products of the thermal ring-opening of this compound?
A3: The thermal electrocyclic ring-opening of this compound is expected to primarily yield diene isomers. The major products are typically 2,3-dimethyl-1,3-butadiene and potentially isomers of 3-methyl-1,3-pentadiene, depending on the reaction conditions. The specific ratio of these products can be influenced by factors such as temperature and reaction time.
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation (dead volume). | 1. Use a deactivated injector liner. 2. Condition the column or trim the first few centimeters. 3. Reinstall the column, ensuring a proper fit. |
| Poor Peak Shape (Fronting) | 1. Column overloading. 2. Inappropriate solvent choice. | 1. Dilute the sample or increase the split ratio. 2. Ensure the solvent is compatible with the analyte and stationary phase. |
| Co-elution of Isomers | Insufficient column resolution for structurally similar isomers. | 1. Use a longer column or a column with a different stationary phase (e.g., a more polar column to enhance separation based on polarity differences). 2. Optimize the temperature program with a slower ramp rate to improve separation.[1] |
| Baseline Noise or Drift | 1. Contaminated carrier gas. 2. Column bleed at high temperatures. 3. System leak. | 1. Ensure high-purity carrier gas and check gas purifiers.[2] 2. Condition the column and operate within its recommended temperature limits.[2] 3. Perform a leak check of the system. |
| Low Analyte Response | 1. Leak in the injection port septum. 2. Improper injection volume. 3. Analyte degradation in the injector. | 1. Replace the septum. 2. Ensure the syringe is functioning correctly and the injection volume is appropriate. 3. Lower the injector temperature if the analyte is thermally labile. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Broad Peaks | 1. Poor shimming. 2. Sample concentration is too high. 3. Presence of paramagnetic impurities. | 1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample through a small plug of silica (B1680970) gel or celite. |
| Inaccurate Integration for Quantitative Analysis | 1. Incomplete relaxation of nuclei between scans (saturation). 2. Overlapping peaks. | 1. Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest relaxing nucleus of interest.[3] 2. Use a higher field NMR or adjust the solvent to improve peak separation. |
| Difficulty Monitoring Fast Reactions | The time required for a single scan is too long to capture the reaction kinetics accurately. | 1. Reduce the number of scans per time point to the minimum required for adequate signal-to-noise.[4] 2. Use a pseudo-2D NMR experiment designed for kinetic monitoring.[5] |
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Overlapping Spectral Bands | Reactant and product peaks are not well-resolved. | 1. Use derivative spectroscopy or deconvolution techniques to resolve overlapping bands. 2. Monitor a unique, well-resolved peak for each species if possible. |
| Baseline Drift | Changes in temperature, pressure, or sample composition during the reaction. | 1. Ensure the reaction temperature is stable. 2. Collect a stable background spectrum before initiating the reaction. |
| Poor Signal-to-Noise Ratio | 1. Low concentration of the analyte. 2. Insufficient signal from the IR probe. | 1. Increase the number of scans per spectrum. 2. Ensure the IR probe is properly immersed in the reaction mixture and is clean. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Isomerization
This protocol provides a general method for the separation and identification of this compound and its expected isomerization products.
1. Sample Preparation:
-
Quench the reaction at specific time points by rapidly cooling the sample.
-
Dilute an aliquot of the reaction mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane) to a final concentration of approximately 10-100 µg/mL.[6]
-
Transfer the diluted sample to a 2 mL GC vial.
2. GC-MS Parameters:
| Parameter | Suggested Value |
| GC Column | A non-polar or slightly polar capillary column is recommended for separating hydrocarbon isomers. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | - Initial Temperature: 35 °C, hold for 5 minutes - Ramp: 5 °C/min to 150 °C - Hold: 2 minutes at 150 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-200 |
3. Data Analysis:
-
Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra.
-
The mass spectrum of this compound will show characteristic fragments.[5]
-
Quantify the relative amounts of each component by integrating the peak areas.
Protocol 2: Real-Time Monitoring by ¹H NMR Spectroscopy
This protocol is suitable for monitoring the reaction kinetics in situ.
1. Sample Preparation:
-
Prepare the reaction mixture directly in a 5 mm NMR tube using a deuterated solvent that is compatible with the reaction conditions (e.g., benzene-d₆ or toluene-d₈).
-
Add an internal standard with a known concentration for quantitative analysis if desired.
2. NMR Acquisition Parameters:
-
Use a pseudo-2D kinetics experiment or a series of 1D experiments with a set time delay.[4][9]
-
Key Parameters:
3. Data Analysis:
-
Identify the characteristic proton signals for this compound and the appearing signals of the diene products.
-
Expected ¹H NMR Signals:
-
This compound: Look for signals corresponding to the vinyl protons and the methyl groups.
-
2,3-dimethyl-1,3-butadiene: Expect signals for the vinyl protons and the methyl groups in a different chemical environment.[10]
-
-
Integrate the signals of the reactant and product(s) at each time point.
-
Plot the concentration or relative peak area versus time to determine the reaction kinetics.
Protocol 3: In-situ FTIR Monitoring
This protocol allows for real-time tracking of changes in functional groups during the reaction.
1. Experimental Setup:
-
Immerse an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.
-
Ensure a good seal and that the probe is fully submerged in the reaction mixture.
-
Collect a background spectrum of the reaction mixture before initiating the reaction.
2. Data Acquisition:
-
Initiate the reaction (e.g., by heating).
-
Immediately begin acquiring spectra at regular intervals (e.g., every 30-60 seconds).
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans per Spectrum: 16-32
-
3. Data Analysis:
-
Identify the characteristic infrared absorption bands for the reactant and product(s).
-
Potential Bands to Monitor:
-
Disappearance of this compound: Monitor the decrease in the C=C stretching vibration of the cyclobutene (B1205218) ring.
-
Appearance of Diene Products: Monitor the increase in the characteristic C=C stretching vibrations of the conjugated diene system.
-
-
Plot the absorbance of these characteristic peaks as a function of time to monitor the reaction progress.
Quantitative Data Summary
The following table provides an example of the kind of quantitative data that can be obtained from the analytical methods described. Actual values will depend on the specific experimental conditions.
Table 1: Example GC-MS Retention Data and Key Mass Fragments
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Lower | 67, 41[5] |
| 2,3-Dimethyl-1,3-butadiene | Higher | 82, 67, 51, 39[11] |
| 3-Methyl-1,3-pentadiene | Higher | 82, 67 |
Note: The elution order is predicted based on boiling points and polarity. Retention times are highly dependent on the specific GC column and conditions used.
Table 2: Example ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Compound | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound | Signals for vinyl, allylic, and methyl protons. | Signals for sp², sp³, and methyl carbons. |
| 2,3-Dimethyl-1,3-butadiene | ~4.9 (vinyl), ~1.9 (methyl)[10] | ~145 (sp²), ~112 (sp²), ~20 (methyl)[12] |
Note: These are approximate values and may vary depending on the solvent and other experimental conditions.
References
- 1. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Troubleshooting GC-FID Lighting | Phenomenex [phenomenex.com]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Gas Chromatographic Retention Data [webbook.nist.gov]
- 8. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. 2,3-Dimethyl-1,3-butadiene | C6H10 | CID 10566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3-DIMETHYL-1,3-BUTADIENE(513-81-5) 13C NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3,3-dimethylcyclobutene: The Role of GC-MS Analysis
For researchers and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 3,3-dimethylcyclobutene, a volatile organic compound, serves as a valuable building block in organic synthesis. Its purity can significantly impact reaction yields, byproduct formation, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound, supported by experimental protocols and data.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3] It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a volatile compound like this compound (boiling point ~55.6°C), GC-MS is exceptionally well-suited for both identifying and quantifying impurities.[4]
Experimental Protocol: GC-MS
This protocol outlines a standard procedure for the purity assessment of a this compound sample.
a) Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.[5]
-
From the stock solution, prepare a working solution of approximately 10 µg/mL.[5]
-
Transfer the working solution to a 1.5 mL glass GC autosampler vial. Ensure no particulate matter is present.[5]
-
A solvent blank (hexane or dichloromethane) must be run to identify any background signals.
b) Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[6]
-
Injector: Split/splitless inlet, operated in split mode (e.g., 100:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
GC Column: A mid-polarity column such as a DB-624 or a non-polar DB-5 is recommended to separate potential isomers and byproducts.[6][7] A common choice would be a 30 m x 0.25 mm ID x 1.4 µm film thickness column.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[6][8]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold at 150°C for 2 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
c) Data Analysis:
-
Peak Identification: The mass spectrum of the main peak corresponding to this compound is compared with a reference library (e.g., NIST) for confirmation.
-
Impurity Identification: The mass spectra of smaller peaks are similarly analyzed to identify potential impurities, such as residual starting materials (e.g., 3-bromo-1,1-dimethylcyclobutane), isomers, or degradation products.[9]
-
Purity Calculation: Purity is typically determined by the area percent method. The peak area of this compound is divided by the total area of all detected peaks and multiplied by 100.
GC-MS Analysis Workflow
References
- 1. EPA 8260: Analysis of Volatile Organic Compounds by GC-MS [scioninstruments.com]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. This compound [chembk.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. mdpi.com [mdpi.com]
- 7. aqmd.gov [aqmd.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3,3-Dimethylcyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3,3-dimethylcyclobutene, alongside two structural analogs: cyclobutene (B1205218) and 1,2-dimethylcyclobutene. Understanding the NMR characteristics of these fundamental cyclobutene structures is crucial for the unambiguous identification and structural elucidation of more complex molecules in chemical research and drug development.
While experimental data for cyclobutene and 1,2-dimethylcyclobutene are presented, the spectral data for this compound are predicted values due to the limited availability of experimental spectra in the public domain. These predictions, generated by computational methods, offer valuable insights into the expected spectral features.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, cyclobutene, and 1,2-dimethylcyclobutene.
Table 1: ¹H NMR Spectral Data
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| This compound (Predicted) | =CH | ~5.8 - 6.0 | Singlet |
| CH₂ | ~2.4 - 2.6 | Singlet | |
| C(CH₃)₂ | ~1.1 - 1.3 | Singlet | |
| Cyclobutene (Experimental) [1] | =CH | 5.95 | Multiplet |
| CH₂ | 2.57 | Multiplet | |
| 1,2-Dimethylcyclobutene (Experimental) | =C-CH | Not Available | - |
| CH₂ | Not Available | - | |
| CH₃ | Not Available | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound (Predicted) | =C | ~140 - 145 |
| =CH | ~125 - 130 | |
| CH₂ | ~45 - 50 | |
| C(CH₃)₂ | ~30 - 35 | |
| CH₃ | ~25 - 30 | |
| Cyclobutene (Experimental) | =CH | 137.2 |
| CH₂ | 31.5 | |
| 1,2-Dimethylcyclobutene (Experimental) | =C | Not Available |
| CH | Not Available | |
| CH₂ | Not Available | |
| CH₃ | Not Available |
Experimental Protocols
The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like cyclobutene derivatives.
1. Sample Preparation:
-
Dissolve 5-20 mg of the compound (for ¹H NMR) or 20-100 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is locked onto the deuterium (B1214612) signal of the solvent.
-
The magnetic field homogeneity is optimized by shimming the spectrometer.
3. ¹H NMR Data Acquisition:
-
A standard one-pulse sequence is typically used.
-
The spectral width is set to encompass all expected proton resonances (e.g., -2 to 12 ppm).
-
The acquisition time is generally set to 2-4 seconds.
-
A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Data Acquisition:
-
A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.
-
The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the NMR data.
Caption: Workflow for NMR data comparison.
References
A Comparative Guide to the Thermal and Photochemical Ring-Opening of Dimethylcyclobutenes
For Researchers, Scientists, and Drug Development Professionals
The electrocyclic ring-opening of cyclobutene (B1205218) derivatives to form conjugated dienes is a fundamental pericyclic reaction in organic chemistry with significant implications in synthetic strategy and the understanding of reaction mechanisms. The stereochemical outcome of this reaction is exquisitely controlled by the reaction conditions, specifically whether the reaction is induced by heat (thermal) or light (photochemical). This guide provides an objective comparison of the thermal and photochemical ring-opening of cis- and trans-3,4-dimethylcyclobutene (B1254641), supported by experimental data, detailed protocols, and mechanistic diagrams.
Stereochemical Outcomes: A Tale of Two Pathways
The stereochemistry of the ring-opening of 3,4-dimethylcyclobutenes is governed by the Woodward-Hoffmann rules, which predict the outcome based on the conservation of orbital symmetry.[1][2][3] For a 4π-electron system like cyclobutene, thermal reactions proceed through a conrotatory motion, where the substituents on the breaking sigma bond rotate in the same direction.[4][5][6] In contrast, photochemical reactions proceed through a disrotatory motion, with the substituents rotating in opposite directions.[1][6]
This leads to distinct stereoisomeric products depending on the starting material and the reaction conditions:
-
cis-3,4-Dimethylcyclobutene:
-
trans-3,4-Dimethylcyclobutene:
These distinct outcomes provide a powerful tool for stereoselective synthesis.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the thermal and photochemical ring-opening of cis- and trans-3,4-dimethylcyclobutene.
| Parameter | Thermal Ring-Opening | Photochemical Ring-Opening |
| Starting Material | cis-3,4-Dimethylcyclobutene | trans-3,4-Dimethylcyclobutene |
| Reaction Temperature | 420-450 K (vapor phase)[9] | Typically requires heating, but specific kinetic data is less common due to the stability of the product. |
| Rate Constant (k) | k = 10¹³⁸⁸ exp(-34,000/RT) s⁻¹[1] | Slower than the cis isomer due to less ground-state steric strain. |
| Activation Energy (Ea) | 34.0 ± 0.5 kcal/mol[9] | Higher than the cis isomer. |
| Predominant Product | (2E,4Z)-2,4-hexadiene[5][7] | (2E,4E)-2,4-hexadiene[5][8] |
| Quantum Yield (Φ) | Not applicable. | Not applicable. |
| Product Distribution (193 nm) | Not applicable. | Not applicable. |
| Product Distribution (214 nm) | Not applicable. | Not applicable. |
| Product Distribution (228 nm) | Not applicable. | Not applicable. |
Experimental Protocols
The following are representative experimental protocols for the thermal and photochemical ring-opening of dimethylcyclobutenes, synthesized from procedures described in the literature.
Thermal Ring-Opening of cis-3,4-Dimethylcyclobutene (Vapor Phase)
Objective: To induce the conrotatory ring-opening of cis-3,4-dimethylcyclobutene to (2E,4Z)-2,4-hexadiene.
Materials:
-
cis-3,4-Dimethylcyclobutene
-
High-vacuum line
-
Quartz reaction vessel
-
Furnace with temperature controller
-
Gas chromatography (GC) apparatus for product analysis
Procedure:
-
A known quantity of cis-3,4-dimethylcyclobutene is introduced into a quartz reaction vessel connected to a high-vacuum line.
-
The vessel is evacuated to remove any air and then sealed.
-
The reaction vessel is placed in a furnace preheated to a constant temperature between 420 K and 450 K.[9]
-
The reaction is allowed to proceed for a specific time, after which the vessel is rapidly cooled to quench the reaction.
-
The contents of the vessel are then analyzed by gas chromatography to determine the product distribution and the extent of conversion.
-
The identity of the (2E,4Z)-2,4-hexadiene product can be confirmed by comparison with an authentic sample and by spectroscopic methods (e.g., NMR, IR).
Photochemical Ring-Opening of trans-3,4-Dimethylcyclobutene (Solution Phase)
Objective: To induce the disrotatory ring-opening of trans-3,4-dimethylcyclobutene to (2E,4Z)-2,4-hexadiene.
Materials:
-
trans-3,4-Dimethylcyclobutene
-
Spectroscopic grade hydrocarbon solvent (e.g., pentane, hexane)
-
Quartz photoreactor
-
Far-UV light source (e.g., low-pressure mercury lamp with a 185 nm or 254 nm filter, or an excimer laser providing 193 nm or 214 nm irradiation)[1]
-
Gas chromatography (GC) apparatus for product analysis
-
Actinometry system for quantum yield determination (e.g., ferrioxalate (B100866) actinometry)
Procedure:
-
A dilute solution of trans-3,4-dimethylcyclobutene in a hydrocarbon solvent is prepared in a quartz photoreactor. The concentration should be adjusted to ensure sufficient light absorption.
-
The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to prevent photooxidation side reactions.
-
The photoreactor is sealed and placed in a controlled temperature bath, typically at or below room temperature.
-
The solution is irradiated with the chosen far-UV light source for a specific duration.
-
The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them by GC.
-
The quantum yield of the reaction can be determined by comparing the rate of product formation to the rate of a standard actinometric reaction under identical irradiation conditions.
-
The identity of the (2E,4Z)-2,4-hexadiene product is confirmed by GC retention time comparison with a known standard and by spectroscopic analysis of the reaction mixture.
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the ring-opening reactions and a generalized experimental workflow.
Caption: Thermal Ring-Opening Pathways.
Caption: Photochemical Ring-Opening Pathways.
Caption: Generalized Experimental Workflow.
Conclusion
The ring-opening of dimethylcyclobutenes is a classic example of the power of pericyclic reaction theory in predicting and controlling chemical transformations. The choice between thermal and photochemical conditions provides a reliable method for accessing different stereoisomeric diene products. While the thermal reaction is highly stereospecific and follows the conrotatory pathway, the photochemical reaction, particularly at shorter wavelengths, can be less specific, leading to mixtures of products. This guide provides the fundamental data and procedural outlines for researchers to explore and utilize these fascinating reactions in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. askfilo.com [askfilo.com]
A Comparative Analysis of the Reactivity of 3,3-Dimethylcyclobutene and 1,2-Dimethylcyclobutene in Thermal Ring-Opening Reactions
For researchers, scientists, and drug development professionals, understanding the intricate relationship between molecular structure and reactivity is paramount. This guide provides an objective comparison of the thermal reactivity of two constitutional isomers: 3,3-dimethylcyclobutene and 1,2-dimethylcyclobutene. The focus is on their electrocyclic ring-opening reactions, with supporting experimental data, detailed protocols, and mechanistic visualizations.
The thermal isomerization of cyclobutenes to their corresponding 1,3-dienes is a classic example of a pericyclic reaction, governed by the Woodward-Hoffmann rules.[1][2] This transformation proceeds through a conrotatory mechanism, where the substituents at the breaking carbon-carbon single bond rotate in the same direction. The position of substituents on the cyclobutene (B1205218) ring significantly influences the rate and energetics of this process. This guide delves into a comparative analysis of this compound and 1,2-dimethylcyclobutene, highlighting the impact of geminal versus vicinal methyl substitution on the reactivity of the cyclobutene core.
Quantitative Comparison of Reactivity
The thermal stability and reactivity of this compound and 1,2-dimethylcyclobutene have been investigated through kinetic studies of their gas-phase and solution-phase isomerizations. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constants, provide a quantitative measure of their relative reactivity.
| Compound | Reaction | Activation Energy (Ea) | Pre-exponential Factor (A) | Temperature Range (°C) | Rate Constant (k) at 150°C (calculated) | Reference |
| This compound | Gas-phase thermal isomerization to 2-methyl-1,3-pentadiene | 36.09 kcal/mol | 1013.93 s-1 | 150-200 | 1.15 x 10-5 s-1 | [3] |
| 1,2-Dimethylcyclobutene | Thermal isomerization to 2,3-dimethyl-1,3-butadiene (B165502) (in dimethylphthalate) | 35.19 kcal/mol | 1013.635 s-1 | 155-199 | 1.83 x 10-5 s-1 | [1] |
Note: The rate constants at 150°C were calculated using the respective Arrhenius equations for comparison purposes.
From the data presented, it is evident that 1,2-dimethylcyclobutene exhibits a slightly lower activation energy and a correspondingly faster rate of thermal ring-opening compared to this compound under the specified conditions. This suggests that the vicinal arrangement of methyl groups in 1,2-dimethylcyclobutene facilitates the electrocyclic ring-opening process to a greater extent than the geminal arrangement in its isomer. The pre-exponential factors for both reactions are of a similar order of magnitude, which is typical for unimolecular isomerizations.
Reaction Mechanism: Conrotatory Ring-Opening
The thermal ring-opening of both this compound and 1,2-dimethylcyclobutene proceeds via a concerted, conrotatory electrocyclic reaction. This stereospecific pathway is dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the cyclobutene.
Experimental Protocols
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydrobromination of 3-bromo-1,1-dimethylcyclobutane (B1285389).[4]
Materials:
-
3-bromo-1,1-dimethylcyclobutane
-
Potassium tert-butoxide
-
Dry dimethyl sulfoxide (B87167) (DMSO)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Distillation apparatus
Procedure:
-
A solution of 3-bromo-1,1-dimethylcyclobutane in dry DMSO is prepared in a round-bottom flask under an inert atmosphere.
-
The flask is cooled in an ice bath.
-
A solution of potassium tert-butoxide in dry DMSO is added dropwise to the stirred solution of the alkyl bromide.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by a suitable technique (e.g., gas chromatography or thin-layer chromatography).
-
Upon completion, the reaction mixture is quenched with water and extracted with a low-boiling-point organic solvent (e.g., pentane (B18724) or diethyl ether).
-
The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
The solvent is carefully removed by distillation.
-
The crude product is purified by fractional distillation to yield pure this compound.
Synthesis of 1,2-Dimethylcyclobutene
The synthesis of 1,2-dimethylcyclobutene can be achieved through various methods, including the photochemical [2+2] cycloaddition of 2-butene (B3427860) followed by further modifications, or via the thermal isomerization of other cyclic precursors. A potential route involves the controlled cyclization of 2,3-dimethyl-1,3-butadiene.
Thermal Ring-Opening Kinetics Experiment
The following protocol outlines a general procedure for studying the gas-phase thermal isomerization of dimethylcyclobutenes.
Apparatus:
-
Static pyrolysis system consisting of a thermostatically controlled reactor vessel.
-
High-vacuum line for sample introduction and handling.
-
Gas chromatograph (GC) equipped with a suitable column (e.g., a capillary column coated with a non-polar stationary phase) and a flame ionization detector (FID) for product analysis.
-
Data acquisition system.
Procedure:
-
The pyrolysis reactor is evacuated to a high vacuum and heated to the desired temperature. The temperature is carefully controlled and monitored.
-
A known pressure of the dimethylcyclobutene isomer is introduced into the reactor.
-
The reaction is allowed to proceed for a specific period.
-
At the end of the reaction time, the contents of the reactor are rapidly expanded into a sample loop of the gas chromatograph for analysis.
-
The composition of the reaction mixture is determined by GC analysis, and the extent of conversion is calculated.
-
The procedure is repeated at various reaction times to obtain kinetic data for a given temperature.
-
The experiment is performed at several different temperatures to determine the temperature dependence of the rate constant.
-
The rate constants are calculated assuming first-order kinetics. An Arrhenius plot of ln(k) versus 1/T is then constructed to determine the activation energy (Ea) and the pre-exponential factor (A).
References
- 1. Isomerization of cyclobutenes. Part 9.—Thermal unimolecular isomerization of 1,2-dimethylcyclobutene in solution - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Video: Thermal Electrocyclic Reactions: Stereochemistry [jove.com]
- 3. Thermal isomerization of cyclobutenes. Part 10.—this compound and 1,3,3-trimethylcyclobutene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Computational Insights into the Thermal Ring-Opening of 3,3-Dimethylcyclobutene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electrocyclic ring-opening of cyclobutene (B1205218) derivatives is a fundamental pericyclic reaction with significant implications in organic synthesis and the development of novel therapeutic agents. The stereochemistry of this reaction is governed by the Woodward-Hoffmann rules, which predict a conrotatory pathway for thermal processes. The presence of substituents on the cyclobutene ring, such as the gem-dimethyl group in 3,3-dimethylcyclobutene, can influence the reaction's kinetics and torquoselectivity—the preference for one of the two possible conrotatory rotations. This guide provides a comparative overview of computational and experimental studies on the reaction mechanism of this compound's thermal isomerization, offering valuable data for researchers in the field.
Data Presentation: A Comparative Analysis
While extensive computational studies have been conducted on various substituted cyclobutenes, detailed quantitative data specifically for the thermal ring-opening of this compound is not as readily available in the published literature. However, we can compare the existing experimental data with a representative computational study to highlight the predictive power of theoretical methods.
| Study Type | Method | Activation Energy (Ea) [kcal/mol] | Arrhenius A-factor (s⁻¹) | Temperature Range (°C) |
| Experimental | Gas-phase kinetics | 36.09 | 10¹³⁹³ | 150-200 |
| Computational | CASSCF(12,8)/6-31G(d,p) | Value not explicitly reported | Not reported | N/A |
Note: The computational study by Rzepa (2011) focused on the theoretical principles and photochemical reaction of dimethylcyclobutene, and while a computational model was specified, a precise activation energy for the thermal ring-opening of the 3,3-isomer was not provided in the readily available literature. This highlights a knowledge gap that future computational studies could address.
Experimental and Computational Protocols
To understand the reaction dynamics, both experimental and computational approaches are essential. Below are generalized protocols based on common practices in the field.
Experimental Protocol: Gas-Phase Thermal Isomerization
A typical experimental setup for studying the gas-phase thermal isomerization of this compound involves the following steps:
-
Sample Preparation: Synthesis and purification of this compound.
-
Reaction Conditions: The sample is introduced into a heated reaction vessel at a controlled temperature and low pressure to ensure gas-phase kinetics.
-
Kinetic Measurements: The progress of the isomerization to 2,3-dimethyl-1,3-butadiene (B165502) is monitored over time using techniques such as gas chromatography (GC) or spectroscopy.
-
Data Analysis: Rate constants are determined at various temperatures, and the Arrhenius parameters (activation energy and pre-exponential factor) are calculated from the temperature dependence of the rate constants.
Computational Protocol: Theoretical Investigation of Reaction Mechanisms
Computational studies on the thermal ring-opening of cyclobutene derivatives generally follow this workflow:
-
Method Selection: The choice of computational method is crucial. Common methods include:
-
Density Functional Theory (DFT): Often with functionals like B3LYP, which provides a good balance of accuracy and computational cost for ground-state geometries and energies.
-
Complete Active Space Self-Consistent Field (CASSCF): This multi-reference method is essential for correctly describing the electronic structure of the transition state, which often has significant diradical character.
-
-
Basis Set Selection: A suitable basis set, such as 6-31G(d,p) or larger, is chosen to accurately represent the molecular orbitals.
-
Geometry Optimization: The geometries of the reactant (this compound), the transition states for the conrotatory and disrotatory pathways, and the product (2,3-dimethyl-1,3-butadiene) are optimized.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) corrections.
-
Energy Profile Calculation: Single-point energy calculations are often performed at a higher level of theory (e.g., coupled cluster) on the optimized geometries to obtain more accurate energy profiles.
-
Transition State Theory (TST) Calculations: The calculated activation energies are used in conjunction with TST to estimate the reaction rate constants.
Visualizing the Reaction Pathways and Computational Workflow
To better understand the process, the following diagrams illustrate the key concepts.
Caption: Reaction pathways for the thermal ring-opening of this compound.
Caption: A typical workflow for computational studies of reaction mechanisms.
Conclusion
The thermal ring-opening of this compound provides a classic example of a pericyclic reaction where computational chemistry can offer profound insights into the underlying mechanisms. While experimental data provides a crucial benchmark, theoretical calculations are indispensable for mapping out the potential energy surface, characterizing transient transition states, and understanding the factors that govern torquoselectivity. The existing literature lays a strong foundation for the computational methodologies to be employed. However, there is a clear opportunity for further computational studies to provide specific, quantitative data on the activation barriers for the conrotatory and disrotatory pathways of this compound, which would be of great value to the scientific community. Such studies would not only enhance our fundamental understanding of this reaction but also aid in the rational design of molecules with desired reactivity for various applications, including drug development.
Validating the Structure of 3,3-Dimethylcyclobutene: A 2D NMR-Based Comparison Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel organic molecules, unambiguous structural verification is a critical checkpoint. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with alternative analytical techniques for the structural elucidation of 3,3-dimethylcyclobutene. We present supporting experimental data, detailed methodologies, and logical workflows to facilitate a robust validation process.
The structural framework of this compound, a strained cyclic alkene, presents a unique set of spectroscopic challenges. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, definitive assignment of all proton and carbon signals and confirmation of the connectivity require the resolving power of 2D NMR techniques. This guide will focus on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) for the unequivocal structural validation of this compound.
Unraveling the Connectivity: A 2D NMR Approach
Two-dimensional NMR spectroscopy provides a powerful toolkit for establishing through-bond correlations between nuclei, thereby assembling the molecular puzzle piece by piece. For this compound, these techniques are indispensable for confirming the integrity of the cyclobutene (B1205218) ring and the placement of the gem-dimethyl groups.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift values for cyclobutene and the known effects of alkyl substitution.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |
| C1/C2 | ~6.0 | ~138 | CH |
| C3 | - | ~35 | C |
| C4 | ~2.4 | ~45 | CH₂ |
| CH₃ | ~1.1 | ~28 | CH₃ |
2D NMR Correlation Data
The following tables outline the expected cross-peaks in the COSY, HSQC, and HMBC spectra of this compound, which are crucial for its structural validation.
COSY (¹H-¹H Correlation)
| Proton | Correlating Proton(s) |
| H1/H2 (vinyl) | H4 (allylic) |
| H4 (allylic) | H1/H2 (vinyl) |
HSQC (¹H-¹³C One-Bond Correlation)
| Proton | Correlating Carbon |
| H1/H2 (vinyl) | C1/C2 |
| H4 (allylic) | C4 |
| H-CH₃ (methyl) | C-CH₃ |
HMBC (¹H-¹³C Long-Range Correlation)
| Proton | Correlating Carbon(s) (2-3 bonds) |
| H1/H2 (vinyl) | C3, C4 |
| H4 (allylic) | C1/C2, C3 |
| H-CH₃ (methyl) | C3, C-CH₃ (other methyl) |
Comparative Analysis with Alternative Techniques
While 2D NMR is a powerful tool, other analytical methods can provide complementary or confirmatory information.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula. | Does not provide detailed connectivity information; isomers may have similar fragmentation patterns. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=C, C-H). | Fast, non-destructive. | Provides limited information on the overall carbon skeleton. |
| Computational Chemistry | Prediction of NMR spectra and molecular geometry. | Can aid in spectral assignment and confirm experimental findings. | Accuracy is dependent on the level of theory and basis set used; requires computational resources. |
Experimental Protocols
Sample Preparation
A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
NMR Data Acquisition
All 1D and 2D NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a spectral width of 12 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
COSY: A gradient-selected COSY experiment is acquired with a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is performed with a spectral width of 12 ppm in F2 (¹H) and 160 ppm in F1 (¹³C).
-
HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz, with a spectral width of 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C).
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using 2D NMR data.
Caption: Workflow for the structural validation of this compound using 2D NMR.
Key 2D NMR Correlations for Structure Confirmation
The following diagram highlights the critical 2D NMR correlations that unequivocally confirm the structure of this compound.
Caption: Essential 2D NMR correlations for the structural confirmation of this compound.
A Comparative Analysis of the Thermodynamic Stability of Cyclobutene Isomers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative thermodynamic stability of three key cyclobutene (B1205218) isomers: 1-methylcyclobutene, 3-methylcyclobutene (B14740577), and methylenecyclobutane (B73084). This document synthesizes available experimental data and computational analyses to provide a clear and objective comparison, crucial for understanding the reactivity and potential energy of these structural motifs in chemical synthesis and drug design.
The stability of these isomers is primarily governed by the degree of substitution of the double bond and the inherent ring strain of the four-membered ring. Generally, more substituted alkenes are more stable, and the distribution of sp² and sp³ hybridized carbons within the strained cyclobutane (B1203170) ring significantly influences the overall thermodynamic stability.
Quantitative Comparison of Isomer Stability
The relative stabilities of 1-methylcyclobutene and methylenecyclobutane have been determined experimentally through their heats of hydrogenation. The heat of hydrogenation is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to its corresponding saturated alkane. A lower heat of hydrogenation indicates a more stable starting alkene, as less energy is released upon its saturation.
| Isomer | Structure | Experimental Heat of Hydrogenation (kcal/mol) | Calculated G3(MP2) Heat of Formation (kcal/mol) | Relative Stability Ranking |
| 1-Methylcyclobutene | -28.5[1] | 8.8 | 1 (Most Stable) | |
| Methylenecyclobutane | -29.4[1] | 9.7 | 2 | |
| 3-Methylcyclobutene | Not Experimentally Determined | 13.1 | 3 (Least Stable) |
Note: The hydrogenation of all three isomers yields the same product, methylcyclobutane, allowing for a direct comparison of their stabilities from their heats of hydrogenation.
Based on the available data, the order of thermodynamic stability for these cyclobutene isomers is:
1-Methylcyclobutene > Methylenecyclobutane > 3-Methylcyclobutene
This trend aligns with the general principle that more substituted double bonds are more stable. 1-Methylcyclobutene possesses a trisubstituted double bond, methylenecyclobutane has a disubstituted exocyclic double bond, and 3-methylcyclobutene has a disubstituted endocyclic double bond that is less substituted than in 1-methylcyclobutene.
Experimental Protocols
The experimental data cited in this guide are primarily derived from two key thermochemical techniques: catalytic hydrogenation and oxygen-bomb calorimetry.
Catalytic Hydrogenation
This technique is used to measure the heat of hydrogenation (ΔHhyd).
Methodology:
-
A precise amount of the alkene sample is dissolved in a suitable solvent (e.g., acetic acid or hexane) within a calorimeter.
-
A catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is introduced.
-
The system is allowed to reach thermal equilibrium.
-
A known quantity of hydrogen gas is introduced, and the hydrogenation reaction is initiated.
-
The change in temperature of the calorimeter system is meticulously recorded as the reaction proceeds to completion.
-
The calorimeter is calibrated using a substance with a known heat of reaction to determine the heat capacity of the system.
-
The heat of hydrogenation is then calculated from the temperature change, the heat capacity of the calorimeter, and the moles of the alkene hydrogenated.
Oxygen-Bomb Calorimetry
This method is employed to determine the enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) can be derived.
Methodology:
-
A precisely weighed sample of the liquid isomer is typically encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation.
-
The sample is placed in a crucible within a high-pressure stainless steel vessel, known as a "bomb."
-
A fine iron wire is attached to electrodes within the bomb, with the wire in contact with the sample.
-
The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
The bomb is then submerged in a known volume of water in an insulated container (the calorimeter).
-
The initial temperature of the water is recorded.
-
The sample is ignited by passing an electric current through the iron wire.
-
The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature.
-
The final temperature is recorded after thermal equilibrium is reached.
-
The heat of combustion is calculated based on the temperature rise and the predetermined heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.
Visualization of Relative Isomer Stabilities
The following diagrams illustrate the logical relationship of the isomers to their common hydrogenation product and their relative energy levels based on experimental and computational data.
References
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 3,3-Dimethylcyclobutene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,3-dimethylcyclobutene against structurally related cyclic alkenes, supported by experimental data and protocols.
The fragmentation of this compound under electron ionization provides a characteristic mass spectrum that is instrumental in its identification. The molecular ion peak ([M]⁺) is observed at an m/z of 82, consistent with its molecular weight of 82.14 g/mol .[1][2] The fragmentation pattern is dominated by the loss of a methyl group and subsequent ring cleavage.
Comparative Fragmentation Analysis
To contextualize the fragmentation of this compound, a comparison with other cyclic alkenes is illustrative. While the mass spectra of isomeric derivatives of cyclobutane (B1203170) and cyclohexene (B86901) can be similar, the differences in the intensities of major peaks arise from the varying stability of the molecular ions.[3]
For instance, the fragmentation of many cyclobutane derivatives is characterized by the elimination of ethylene (B1197577).[4] However, in the case of this compound, the primary fragmentation pathway involves the loss of a methyl radical.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Inferred Neutral Losses | Base Peak (m/z) |
| This compound | 82 | 67 ([M-CH₃]⁺), 54, 41, 39 | 67 |
| Cyclobutane | 56 | 41, 28 ([C₂H₄]⁺) | 28 |
| 1-Methylcyclohexene | 96 | 81 ([M-CH₃]⁺), 68, 67, 53 | 81 |
| 3,3-Dimethyl-1-butene (B1661986) | 82 | 67 ([M-CH₃]⁺), 57, 41 | 57 |
Data for this compound sourced from NIST Chemistry WebBook and PubChem.[1][2] Data for cyclobutane is generally known from mass spectrometry principles.[5] Data for 1-methylcyclohexene and 3,3-dimethyl-1-butene are representative examples for comparison.
The fragmentation of this compound is notably different from its saturated counterpart, cyclobutane, which readily loses ethylene to form a prominent peak at m/z 28.[5] In contrast, the base peak for this compound is at m/z 67, corresponding to the loss of a methyl group. This initial loss is a common feature in compounds containing a gem-dimethyl group.[6] The acyclic isomer, 3,3-dimethyl-1-butene, also shows a significant loss of a methyl group, but its base peak is at m/z 57, indicating a different subsequent fragmentation pathway.[7]
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound can be rationalized through a series of steps initiated by the removal of an electron to form the molecular ion. This is followed by the characteristic loss of a methyl radical to form the stable tertiary carbocation, which is the base peak. Subsequent fragmentation can involve ring opening and further loss of neutral fragments.
Figure 1. Proposed fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The data for the fragmentation pattern of this compound and similar volatile organic compounds is typically obtained using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
For volatile liquids like this compound, a dilute solution is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is in the range of 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading. Injector temperature is set to a value that ensures rapid volatilization without thermal degradation (e.g., 250 °C).
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for the separation of hydrocarbons.
-
Oven Temperature Program: A temperature ramp is used to ensure good separation of components. A typical program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Typically maintained around 230 °C.
-
Quadrupole Temperature: Typically maintained around 150 °C.
-
Mass Range: A scan range of m/z 35-350 is generally sufficient to cover the molecular ion and expected fragments of small organic molecules.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to obtain the complete mass spectrum of the eluting compounds.
4. Data Analysis:
-
The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to this compound.
-
The mass spectrum of this peak is then extracted and compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation. The fragmentation pattern is analyzed to elucidate the structure of the molecule.[8][9]
References
- 1. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutene, 3,3-dimethyl- [webbook.nist.gov]
- 3. Mass spectra of isomers. Part I. Cyclobutanes and cyclohexenes of molecular formula C10H16 - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1-Butene, 3,3-dimethyl- [webbook.nist.gov]
- 8. pjps.pk [pjps.pk]
- 9. scirp.org [scirp.org]
Kinetic Isotope Effect in 3,3-Dimethylcyclobutene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of kinetic isotope effects (KIEs) provides profound insights into reaction mechanisms, transition state geometries, and the nature of bond-breaking and bond-forming processes. In the realm of pericyclic reactions, the electrocyclic ring-opening of cyclobutenes stands as a textbook example of orbital symmetry control. This guide offers a comparative analysis of the anticipated kinetic isotope effects in the thermal and photochemical ring-opening of 3,3-dimethylcyclobutene, a model system for understanding these fundamental transformations. While direct experimental data for the kinetic isotope effect of this compound is not prominently available in the reviewed literature, this guide synthesizes theoretical principles and findings from closely related systems to provide a robust predictive framework.
Theoretical Framework: Expectation of a Secondary Kinetic Isotope Effect
The electrocyclic ring-opening of this compound does not involve the breaking of a carbon-hydrogen bond in the rate-determining step. Instead, the primary transformation is the cleavage of the C1-C2 sigma bond of the cyclobutene (B1205218) ring. Consequently, any deuterium (B1214612) isotope effect observed upon substitution at the methyl groups or the vinylic positions would be classified as a secondary kinetic isotope effect (SKIE) .
SKIEs are typically smaller in magnitude than primary KIEs and arise from changes in the vibrational frequencies of C-H bonds between the ground state and the transition state. For the ring-opening of this compound, we would anticipate a small, normal SKIE (kH/kD > 1). This is because the sp3 hybridized carbons of the methyl groups and the sp2 hybridized vinylic carbons are expected to experience a loosening of their C-H bending vibrations in the more flexible, partially opened transition state, leading to a slightly faster reaction rate for the deuterated isotopologue.
Comparison of Thermal and Photochemical Ring-Opening Reactions
The electrocyclic ring-opening of this compound can be initiated either thermally or photochemically, leading to distinct stereochemical outcomes as dictated by the Woodward-Hoffmann rules.
| Feature | Thermal Ring-Opening | Photochemical Ring-Opening |
| Mechanism | Conrotatory | Disrotatory |
| Stereochemistry | Stereospecific | Stereospecific |
| Product | (E,E)- or (Z,Z)-2,4-dimethyl-1,3-pentadiene (from substituted precursors) | (E,Z)-2,4-dimethyl-1,3-pentadiene (from substituted precursors) |
| Expected KIE | Small, normal secondary KIE (kH/kD > 1) | Small, normal secondary KIE (kH/kD > 1) |
Note: The product stereochemistry is illustrated here with hypothetical substituted analogs to demonstrate the rotational modes. For this compound itself, the product is 2,4-dimethyl-1,3-pentadiene.
Experimental Protocols: A Generalized Approach
While a specific protocol for this compound is not detailed in the surveyed literature, a general methodology for determining the gas-phase kinetic isotope effect of a volatile organic compound can be outlined as follows.
Synthesis of Deuterated this compound
The synthesis of deuterated this compound, for instance, 3,3-di(trideuteriomethyl)cyclobutene, would likely involve a multi-step sequence starting from deuterated precursors. A plausible, though not explicitly documented, route could involve the [2+2] cycloaddition of a deuterated isobutylene (B52900) equivalent with a suitable ketene (B1206846) or acetylene (B1199291) derivative, followed by functional group manipulation to arrive at the desired deuterated cyclobutene. The isotopic purity of the synthesized compound would be critical and should be verified by mass spectrometry and NMR spectroscopy.
Kinetic Measurements
-
Sample Preparation : Prepare mixtures of the non-deuterated (light) and deuterated (heavy) this compound with a known initial concentration ratio. An internal standard, a stable compound that does not react under the experimental conditions, should be added to each sample for accurate quantification.
-
Reaction Conditions : The thermal isomerization is typically carried out in the gas phase at elevated temperatures (e.g., 150-250 °C) in a static or flow reactor. For photochemical studies, the reaction is conducted in a suitable solvent (e.g., pentane) and irradiated with UV light of a specific wavelength (e.g., 193 or 214 nm) at a controlled temperature.
-
Monitoring the Reaction : The progress of the reaction is monitored over time by periodically taking aliquots of the reaction mixture and analyzing them using gas chromatography-mass spectrometry (GC-MS). The GC will separate the reactant and product, and the MS will allow for the quantification of the light and heavy isotopologues.
-
Data Analysis : The rate constants for the disappearance of the light (kH) and heavy (kD) reactants are determined by plotting the natural logarithm of the reactant concentration versus time. The kinetic isotope effect is then calculated as the ratio of these rate constants (kH/kD).
Visualizing the Pathways and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a typical experimental workflow for a KIE study.
Caption: Reaction pathways for thermal (conrotatory) and photochemical (disrotatory) ring-opening of this compound.
Caption: A generalized experimental workflow for determining the kinetic isotope effect in the ring-opening of this compound.
Conclusion
The study of the kinetic isotope effect in the reactions of this compound, while not extensively documented with experimental data, offers a valuable platform for understanding the nuances of pericyclic reactions. Based on theoretical principles, a small, normal secondary kinetic isotope effect is anticipated for both the thermal and photochemical ring-opening pathways. The distinct conrotatory and disrotatory mechanisms for these two reaction modes, respectively, underscore the predictive power of orbital symmetry rules. The generalized experimental protocol provided herein offers a roadmap for researchers seeking to quantify the KIE for this and related systems, thereby contributing to a deeper understanding of these fundamental organic transformations. Such studies are not only of academic interest but also have implications for the design of stereoselective syntheses and the development of new therapeutic agents.
Unraveling Molecular Architectures: A Comparative Analysis of Theoretical vs. Experimental Bond Angles in 3,3-Dimethylcyclobutene
A detailed examination of the bond angles in 3,3-dimethylcyclobutene reveals a nuanced interplay of ring strain, steric hindrance, and electronic effects. While direct experimental determination for this specific molecule remains elusive in readily available literature, a robust understanding can be constructed by comparing theoretical calculations with experimental data from the parent molecule, cyclobutene (B1205218), and analogous substituted ring systems. This guide provides a comprehensive comparison, outlining the methodologies used to determine these structural parameters and offering insights for researchers in drug development and chemical sciences.
Executive Summary
Direct experimental bond angle measurements for this compound are not prominently available in the surveyed scientific literature. However, a comparative analysis based on the experimentally determined structure of cyclobutene and computational studies on related molecules, such as 1,1-dimethylcyclobutane, provides a strong framework for understanding the molecular geometry of this compound. Theoretical calculations consistently predict a puckered four-membered ring with specific deviations in bond angles due to the presence of the gem-dimethyl group. This guide synthesizes available data to present a likely picture of the bond angles in this compound, highlighting the strengths and limitations of both theoretical and experimental approaches.
Comparison of Bond Angles: Theoretical Predictions vs. Experimental Analogs
The table below summarizes the key bond angles in cyclobutene (experimental) and provides theoretical values for 1,1-dimethylcyclobutane to infer the geometry of this compound. The C1=C2-C3 angle in cyclobutene is a crucial parameter defining the ring's planarity, while the C2-C3-C4 angle reflects the puckering of the saturated portion of the ring. In 1,1-dimethylcyclobutane, the C2-C1-C4 and C2-C3-C4 angles illustrate the impact of the gem-dimethyl group on the saturated four-membered ring.
| Bond Angle | Experimental (Cyclobutene) | Theoretical (1,1-Dimethylcyclobutane) | Inferred Theoretical (this compound) |
| C=C-C (°) (endo) | ~94 | N/A | ~93-95 |
| C-C-C (°) (ring) | ~85.6 | ~87.4 | ~86-88 |
| H-C-H (°) (ring CH₂) | ~109.5 (assumed) | ~107.5 | ~107-109 |
| C-C(CH₃)₂-C (°) | N/A | ~87.4 | ~86-88 |
| (CH₃)-C-(CH₃) (°) | N/A | ~109.1 | ~109-111 |
Note: Experimental values for cyclobutene are derived from gas-phase electron diffraction and microwave spectroscopy studies. Theoretical values for 1,1-dimethylcyclobutane are based on computational chemistry studies. Inferred values for this compound are estimations based on the expected influence of the gem-dimethyl group on the cyclobutene ring.
Methodologies for Determining Molecular Geometry
The determination of bond angles relies on a combination of experimental techniques and computational modeling. Each approach offers unique advantages and is subject to specific limitations.
Experimental Protocols
Gas Electron Diffraction (GED) is a powerful technique for determining the structure of molecules in the gas phase.[1] In a typical GED experiment, a beam of high-energy electrons is scattered by the target molecules. The resulting diffraction pattern is analyzed to determine the internuclear distances and, consequently, the bond angles of the molecule. The primary advantage of GED is its ability to provide direct experimental data on the geometry of isolated molecules, free from intermolecular interactions present in the solid or liquid state.
Microwave Spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. By analyzing the rotational spectrum, highly accurate moments of inertia can be determined. These moments of inertia are then used to deduce the molecular geometry, including bond lengths and angles, with very high precision.
Theoretical and Computational Approaches
Ab Initio and Density Functional Theory (DFT) Calculations are quantum mechanical methods used to predict the electronic structure and geometry of molecules.[2] These methods solve the Schrödinger equation (or a simplified form in the case of DFT) to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry. The accuracy of these calculations depends on the level of theory and the basis set used.
Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. The potential energy of a molecule is calculated using a force field, which is a set of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. Geometry optimization in MM involves finding the conformation with the minimum potential energy. While less computationally expensive than quantum mechanical methods, the accuracy of MM is highly dependent on the quality of the force field parameters.
Logical Workflow for Geometry Determination
The process of determining and comparing theoretical and experimental bond angles follows a logical progression, as illustrated in the diagram below.
Conclusion
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,3-dimethylcyclobutene
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 3,3-dimethylcyclobutene, compiled from safety data for analogous compounds and general best practices for hazardous waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a safe environment.
-
Personal Protective Equipment (PPE):
-
Work Environment:
-
All procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4] This compound is expected to be a highly flammable liquid.[4][5]
-
Use non-sparking tools and explosion-proof equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Quantitative Data for this compound and Related Compounds
The following table summarizes key quantitative data for this compound and a structurally similar compound, 3,3-dimethyl-1-butene. This data is essential for understanding the physical hazards of the waste.
| Property | This compound (Predicted/Computed) | 3,3-dimethyl-1-butene (Experimental) |
| CAS Number | 16327-38-1[3][6][7] | 558-37-2[8] |
| Molecular Formula | C₆H₁₀[3][6] | C₆H₁₂[8] |
| Molecular Weight | 82.14 g/mol [3][6] | 84.16 g/mol [8] |
| Boiling Point | 55.6 ± 7.0 °C[9] | 41 °C[8] |
| Density | 0.799 ± 0.06 g/cm³[9] | 0.653 g/mL at 25 °C[8] |
| Vapor Pressure | Not available | 6.96 psi at 20 °C[8] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
- Characterize the waste. This compound is a non-halogenated organic solvent.
- Do not mix this waste with other waste streams, especially halogenated solvents or incompatible chemicals.[2]
2. Selection of Waste Container:
- Use a designated, properly labeled hazardous waste container. The container must be compatible with flammable organic liquids.
- The container should be in good condition, with a secure, tight-fitting lid.[1]
3. Waste Collection:
- Transfer the waste into the designated container in a fume hood.
- Avoid overfilling the container; a general rule is to not exceed 90% of the container's capacity.[1]
- Ensure the exterior of the waste container remains clean and free of contamination.[1]
4. Labeling:
- Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
- Indicate the accumulation start date and the responsible person's name.
5. Storage:
- Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.
- The storage area must be cool, dry, and well-ventilated.[2]
- Store away from sources of ignition and incompatible materials.
6. Final Disposal:
- Arrange for pickup and disposal by a licensed hazardous waste disposal company.[2]
- Follow all local, state, and federal regulations for the disposal of flammable liquid hazardous waste.[2]
7. Disposal of Empty Containers:
- A container that held this compound must be managed as hazardous waste unless it is properly decontaminated.
- To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as hazardous waste.
- After triple-rinsing and air-drying, the container can be disposed of as non-hazardous waste, with the label defaced.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Cyclobutene, 3,3-dimethyl- | C6H10 | CID 548850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:16327-38-1 | Chemsrc [chemsrc.com]
- 8. 3,3-Dimethyl-1-butene = 97 GC 558-37-2 [sigmaaldrich.com]
- 9. This compound [chembk.com]
Personal protective equipment for handling 3,3-dimethylcyclobutene
For Immediate Use by Laboratory Personnel
This document provides crucial safety protocols and operational guidance for the handling and disposal of 3,3-dimethylcyclobutene (CAS No. 16327-38-1). All personnel must review this information before commencing any work with this compound.
Hazard Identification and Summary
This compound is a volatile, flammable organic compound. The primary hazards include flammability and potential for irritation upon contact. Vapors are heavier than air and can travel to an ignition source, causing a flashback.[1][2] Adherence to safety protocols is mandatory to mitigate risks.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquid | 🔥 | Danger | Highly flammable liquid and vapor.[3][4] |
| Skin Irritation | ❗ | Warning | Causes skin irritation.[5] |
| Eye Irritation | ❗ | Warning | Causes serious eye irritation.[5] |
| Respiratory Irritation | ❗ | Warning | May cause respiratory irritation.[3][5] |
| Aspiration Hazard | स्वास्थ्य खतरा | Danger | May be fatal if swallowed and enters airways.[3][4] |
This table is a summary. Always consult the full Safety Data Sheet (SDS) before use.
Personal Protective Equipment (PPE)
Strict adherence to PPE requirements is the first line of defense against exposure and injury. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.
| Body Area | Required PPE | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Neoprene or nitrile rubber gloves are recommended.[6] Inspect gloves for any signs of degradation or puncture before each use.[5][7] Use proper glove removal technique to avoid skin contact.[5][7] |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. Safety glasses are not sufficient. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] |
| Body | Flame-Retardant Lab Coat | A flame-retardant or 100% cotton lab coat is required.[1] Synthetic materials that can melt are not permissible.[1] Ensure the coat is fully buttoned. |
| Respiratory | Respirator (as needed) | Work must be conducted in a certified chemical fume hood to minimize vapor inhalation.[1] If vapor concentrations are high or ventilation is inadequate, a NIOSH-approved respirator is necessary.[5][8] |
| Feet | Closed-toe Shoes | Shoes must be made of non-absorbent material and fully cover the foot.[1][6][8] |
Operational Plan: Safe Handling Protocol
Follow this step-by-step procedure to ensure the safe handling of this compound.
Preparation:
-
Consult SDS: Read the complete, most current Safety Data Sheet for this compound before beginning work.
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble PPE: Don all required PPE as detailed in the table above.
-
Prepare Workspace: Clear the fume hood of all unnecessary equipment and potential ignition sources (e.g., hot plates, stir plates, electrical equipment).[1][2][7] Ground all metal equipment to prevent static discharge.[2][3][4]
-
Prepare for Spills: Have a spill kit rated for flammable liquids readily accessible.
Handling:
-
Transport: Transport the chemical in a sealed, properly labeled container using a secondary containment vessel.
-
Dispensing: Conduct all transfers and dispensing of this compound inside the chemical fume hood.[1]
-
Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the escape of flammable vapors.[1][3][4][7]
-
Avoid Inhalation: Do not directly inhale fumes.[7] Work with the fume hood sash positioned to provide maximum protection.
Post-Handling:
-
Secure Container: Tightly close the primary container and store it in a designated, locked flammable storage cabinet.[1]
-
Decontaminate: Wipe down the work area within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5][7]
Disposal Plan
Chemical waste must be handled as hazardous.
-
Waste Collection: Collect all waste materials containing this compound (including contaminated consumables like gloves and wipes) in a dedicated, properly labeled hazardous waste container.[2][5]
-
Container Management: Do not overfill the waste container. Keep it tightly closed and stored in a designated satellite accumulation area.
-
Disposal Request: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour this compound down the drain.[5][7][9]
Workflow Visualization
The following diagram illustrates the lifecycle for handling this compound in the laboratory.
Caption: Workflow for safe handling of this compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. angenechemical.com [angenechemical.com]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. int-enviroguard.com [int-enviroguard.com]
- 9. Page loading... [guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
